molecular formula C11H16O4S3 B604955 2-hydroxyethyl disulfide mono-Tosylate

2-hydroxyethyl disulfide mono-Tosylate

Cat. No.: B604955
M. Wt: 308.4 g/mol
InChI Key: GJNYSBAUKADEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyethyl disulfide mono-Tosylate is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNYSBAUKADEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl disulfide mono-tosylate, a critical heterobifunctional crosslinker extensively utilized in the development of antibody-drug conjugates (ADCs). The selective mono-tosylation of 2,2'-dithiodiethanol presents a unique synthetic challenge, requiring carefully controlled reaction conditions to prevent the formation of the di-tosylated byproduct. This document outlines a robust experimental protocol for this synthesis, along with detailed characterization data and workflow diagrams to ensure reproducibility and aid in the successful implementation of this procedure in a laboratory setting.

Introduction

This compound is a valuable reagent in bioconjugation chemistry, featuring a terminal hydroxyl group for further derivatization and a tosylate group that serves as an excellent leaving group for nucleophilic substitution.[1] The incorporated disulfide bond offers a cleavable linkage, sensitive to the reducing environment within cells, making it an ideal component for drug delivery systems, particularly in the design of ADCs.[2][3][4][] The synthesis of this linker requires the selective functionalization of one of the two primary hydroxyl groups of 2,2'-dithiodiethanol. This guide details a reliable method for achieving high-yield mono-tosylation.

Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Property2,2'-Dithiodiethanol (Starting Material)This compound (Product)
Molecular Formula C₄H₁₀O₂S₂C₁₁H₁₆O₄S₃
Molecular Weight 154.25 g/mol [6]308.44 g/mol [7]
Appearance Colorless liquid[6]Solid[7]
Purity (Typical) ≥98%≥95%[8]
CAS Number 1892-29-1[6]1807530-16-0[8]

Synthesis Pathway

The synthesis of this compound is achieved through the selective mono-tosylation of 2,2'-dithiodiethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and catalyst system. A highly effective method for achieving regioselectivity in the tosylation of symmetrical diols involves the use of silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[9][10] This method is favored for its mild reaction conditions and high yields of the mono-substituted product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents

  • 2,2'-Dithiodiethanol (≥98%)

  • p-Toluenesulfonyl chloride (TsCl, ≥99%)

  • Silver(I) oxide (Ag₂O, ≥99%)

  • Potassium iodide (KI, ≥99%)

  • Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)

  • Ethyl acetate (B1210297) (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Celite®

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

4.2. Procedure

  • To a solution of 2,2'-dithiodiethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide (1.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The mono-tosylated product should have an intermediate polarity between the starting diol and the di-tosylated byproduct.

  • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to separate the desired mono-tosylate from unreacted starting material and the di-tosylated byproduct.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

4.3. Characterization

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques. The expected NMR data is summarized in Table 2.

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR~7.80Doublet2HAromatic protons ortho to the sulfonyl group
~7.35Doublet2HAromatic protons meta to the sulfonyl group
~4.25Triplet2H-CH₂-OTs
~3.85Triplet2H-CH₂-OH
~2.95Triplet2H-S-S-CH₂-CH₂-OTs
~2.85Triplet2H-S-S-CH₂-CH₂-OH
~2.45Singlet3HAromatic -CH₃
¹³C NMR~145, ~133, ~130, ~128--Aromatic carbons
~69---CH₂-OTs
~60---CH₂-OH
~39---S-S-CH₂-CH₂-OTs
~38---S-S-CH₂-CH₂-OH
~21--Aromatic -CH₃

Note: Predicted chemical shifts are based on the structure and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_final Final Product A Dissolve 2,2'-dithiodiethanol in anhydrous DCM B Add Ag₂O and KI (cat.) A->B C Stir for 15 minutes at room temperature B->C D Add TsCl solution dropwise C->D E Stir for 12-16 hours at room temperature D->E F Filter through Celite® E->F G Wash Celite® with DCM F->G H Combine filtrate and washings G->H I Concentrate under reduced pressure H->I J Column chromatography on silica gel I->J K Combine pure fractions J->K L Evaporate solvent K->L M This compound L->M

References

An In-depth Technical Guide to 2-hydroxyethyl disulfide mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of 2-hydroxyethyl disulfide mono-tosylate, a heterobifunctional crosslinking reagent. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics and its utility in modern bioconjugation strategies.

Core Chemical Properties

This compound is a specialized chemical compound utilized primarily as a cleavable linker in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs).[1] Its structure features three key components: a hydroxyl group (-OH), a tosylate group (-OTs), and a disulfide bond (-S-S-). This heterobifunctional design allows for sequential or orthogonal conjugation strategies.[2] The terminal hydroxyl group offers a versatile point for chemical modification, while the tosylate acts as an excellent leaving group for nucleophilic substitution reactions.[2] The central disulfide linkage provides a cleavable element, sensitive to reducing environments, which is highly advantageous for applications like controlled drug release.[2]

Table 1: General and Physicochemical Properties

Property Value Source
IUPAC Name 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate [3]
Synonyms This compound, 2Hydroxyethyl disulfide monotosylate [1][2]
CAS Number 1807530-16-0 [1][2][3][4]
Molecular Formula C₁₁H₁₆O₄S₃ [1][2][3]
Molecular Weight 308.43 g/mol [2][3]
Purity ≥95% to 98% [1][2][4]
Appearance Solid [1]

| Storage | Store at –20 °C, dry, and protected from light |[2] |

Table 2: Structural Identifiers

Type Identifier Source
SMILES Cc1ccc(S(=O)(=O)OCCSSCCO)cc1 [1][3]
InChI InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 [1][3]

| InChIKey | GJNYSBAUKADEHY-UHFFFAOYSA-N |[1] |

Reactivity and Functional Profile

The utility of this compound stems from its distinct reactive ends, enabling a two-step conjugation process.

  • Tosyl Group: This group is a highly effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. It reacts readily with nucleophiles such as amines, thiols, or hydroxyls, facilitating the attachment of the linker to a target molecule.[2]

  • Hydroxyl Group: The terminal alcohol can be derivatized through various reactions, such as esterification or conversion to an aldehyde or carboxylic acid, allowing it to be coupled to a second molecule of interest.[2]

  • Disulfide Linkage: The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous biological thiols such as glutathione. This redox-sensitive cleavage is a cornerstone of its application in drug delivery systems for intracellular release.[2]

cluster_structure Chemical Structure of this compound cluster_groups Key Functional Groups Structure Cc1ccc(S(=O)(=O)OCCSSCCO)cc1 Tosyl Tosyl Group (Nucleophilic Substitution) Disulfide Disulfide Linkage (Redox-Cleavable) Hydroxyl Hydroxyl Group (Derivatization Handle) cluster_workflow General Workflow for ADC Synthesis & Cleavage Drug Drug-NH₂ (Nucleophile) Step1 Step 1: Nucleophilic Substitution Drug->Step1 Linker 2-hydroxyethyl disulfide mono-tosylate Linker->Step1 DrugLinker Drug-Linker-OH (Intermediate) Step1->DrugLinker Step2 Step 2: Activation & Conjugation to Antibody DrugLinker->Step2 ADC Antibody-S-Linker-Drug (Final ADC) Step2->ADC Antibody Antibody-SH Antibody->Step2 Release Step 3: Reductive Cleavage (e.g., inside a cell) ADC->Release ReleasedDrug Released Drug (Active) Release->ReleasedDrug

References

An In-depth Technical Guide to 2-hydroxyethyl disulfide mono-tosylate (CAS 1807530-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyethyl disulfide mono-tosylate (CAS 1807530-16-0) is a heterobifunctional, cleavable linker of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6] ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby enhancing efficacy and reducing off-target toxicity.[1][4] The linker component is critical to the success of an ADC, and this compound offers a unique combination of functionalities to facilitate the stable linkage of a drug to an antibody and its subsequent controlled release within the target cell.[5]

This technical guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, proposed applications, and general experimental considerations for its use in the synthesis of ADCs.

Chemical Properties and Structure

This compound is a molecule designed with three key functional components: a hydroxyl group, a tosyl group, and a disulfide bond. This strategic arrangement allows for a two-step, orthogonal conjugation strategy.[5]

PropertyValueReference(s)
CAS Number 1807530-16-0[6]
Molecular Formula C₁₁H₁₆O₄S₃[3][6]
Molecular Weight 308.44 g/mol [3][6]
Appearance Solid[3][6]
Purity Typically >95% or >98%[5][6]
Synonyms 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate-

Structural Features and Reactivity:

  • Tosyl Group (p-toluenesulfonyl): The tosyl group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution.[5] This functionality can be exploited to attach a payload molecule containing a suitable nucleophile (e.g., an amine, thiol, or hydroxyl group). The reaction proceeds via an Sₙ2 mechanism, which is generally efficient and proceeds with inversion of configuration if the carbon is chiral.

  • Hydroxyl Group (-OH): The terminal hydroxyl group provides a versatile handle for further chemical modification.[5] It can be activated or converted to other functional groups to facilitate conjugation to an antibody. For instance, it can be activated to form an ester or an aldehyde, or it can be reacted with a linker already attached to the antibody.

  • Disulfide Linkage (-S-S-): The disulfide bond is a cleavable linker that is relatively stable in the bloodstream's oxidizing environment.[] However, upon internalization into a target cell, it is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH).[] This reductive cleavage releases the cytotoxic payload from the antibody, leading to targeted cell death.

Applications in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is as a linker in the synthesis of ADCs.[1][2][3][4][5][6] Its heterobifunctional nature allows for a controlled, stepwise approach to ADC construction. This can help in achieving a more homogeneous drug-to-antibody ratio (DAR), which is a critical quality attribute of an ADC that influences its efficacy and safety.[8][][10]

Proposed Workflow for ADC Synthesis:

A potential synthetic strategy for utilizing this compound in ADC development can be envisioned in two main steps. The order of these steps can be adapted based on the specific chemistry of the payload and the antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Attachment cluster_step2 Step 2: Antibody Conjugation Linker 2-Hydroxyethyl Disulfide mono-tosylate Intermediate Payload-Linker Intermediate Linker->Intermediate Nucleophilic Substitution (Reaction at Tosyl Group) Payload Payload (e.g., MMAE) with Nucleophile Payload->Intermediate Activated_Intermediate Activated Payload-Linker (e.g., via Hydroxyl Group) Intermediate->Activated_Intermediate Activation of Hydroxyl Group Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Activated_Intermediate->ADC Conjugation to Antibody Lysine (B10760008) Residues

Caption: A potential workflow for ADC synthesis using this compound.

Experimental Protocols (General Considerations)

General Protocol for Tosylation of Alcohols

The synthesis of this compound would likely involve the selective mono-tosylation of 2-hydroxyethyl disulfide. Achieving mono-substitution over di-substitution is a key challenge.

Materials:

Procedure:

  • Dissolve 2-hydroxyethyl disulfide (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.0-1.2 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (0.9-1.0 equivalents) portion-wise, maintaining the temperature at 0 °C. The stoichiometry is critical to favor mono-tosylation.

  • Stir the reaction at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-tosylated product.

General Protocol for Payload Attachment via Nucleophilic Substitution

This protocol describes the reaction of the tosyl group of the linker with a nucleophilic payload.

Materials:

  • This compound

  • Payload molecule with a nucleophilic group (e.g., amine)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), if necessary

Procedure:

  • Dissolve the payload molecule in the chosen anhydrous solvent.

  • If the nucleophile requires deprotonation (e.g., a primary amine), add a suitable non-nucleophilic base (1-2 equivalents).

  • Add this compound (1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS.

  • Once the reaction is complete, the payload-linker intermediate can be purified using techniques such as reverse-phase HPLC.

General Protocol for ADC Conjugation

This protocol outlines the conjugation of the payload-linker intermediate to an antibody, typically targeting lysine residues after activation of the linker's hydroxyl group.

Activation of the Hydroxyl Group (Example: conversion to an NHS ester):

  • The terminal hydroxyl group of the payload-linker intermediate can be reacted with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to introduce a carboxylic acid.

  • The resulting carboxylic acid is then activated with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester.

Conjugation to the Antibody:

  • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Dissolve the activated payload-linker (e.g., the NHS ester) in a water-miscible organic solvent like DMSO.

  • Add the activated payload-linker solution to the antibody solution in a controlled molar excess to target the desired DAR.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) for a specified time.

  • Quench the reaction, for example, by adding an excess of a small molecule amine like Tris or lysine.

  • Purify the resulting ADC from unreacted payload-linker and other small molecules using techniques like size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Mechanism of Action: Intracellular Cleavage

The efficacy of an ADC constructed with a disulfide linker relies on the selective cleavage of this bond within the target cell.

Disulfide_Cleavage_Pathway cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Cytoplasm) ADC_stable ADC with Disulfide Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Receptor-Mediated Endocytosis Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage GSH Glutathione (GSH) (High Concentration) GSH->Cleavage Reductive Environment Released_Payload Released Payload (Active Drug) Cleavage->Released_Payload Target_Interaction Interaction with Intracellular Target (e.g., Tubulin) Released_Payload->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: Signaling pathway for the intracellular cleavage of a disulfide-linked ADC.

The intracellular environment, particularly the cytoplasm, is highly reducing due to a high concentration of glutathione (GSH), a tripeptide thiol.[] GSH can readily attack the disulfide bond of the linker in a thiol-disulfide exchange reaction, leading to the cleavage of the bond and the release of the payload in its active form. This payload can then bind to its intracellular target (e.g., microtubules), inducing cell cycle arrest and apoptosis.[11]

Characterization of ADCs

Thorough characterization of the final ADC product is essential. Key parameters include:

  • Drug-to-Antibody Ratio (DAR): This can be determined by techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often coupled with mass spectrometry (MS), and UV/Vis spectroscopy.[8][][10]

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments.

  • In Vitro Potency: Cell-based assays are performed to confirm that the ADC retains its ability to kill target cancer cells.

  • Stability: The stability of the ADC in plasma is assessed to ensure the linker remains intact in circulation.

Conclusion

This compound is a promising heterobifunctional linker for the development of next-generation ADCs. Its well-defined reactive sites allow for a controlled and stepwise conjugation process, potentially leading to more homogeneous and effective targeted therapies. The disulfide linkage provides a reliable mechanism for intracellular drug release in the reducing environment of tumor cells. While specific experimental data for this compound is limited in publicly accessible literature, the general principles of tosylation, nucleophilic substitution, and bioconjugation provide a strong foundation for researchers to develop and optimize their own protocols for its use in creating innovative antibody-drug conjugates. As with any bioconjugation strategy, careful optimization and thorough characterization of the resulting ADC are paramount to achieving a successful therapeutic candidate.

References

Solubility Profile of 2-hydroxyethyl disulfide mono-tosylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-hydroxyethyl disulfide mono-tosylate, a key bifunctional reagent in bioconjugation and drug delivery systems. Understanding the solubility of this compound is critical for its handling, reaction setup, and purification, ensuring reproducible and efficient outcomes in research and development.

Core Concepts: Structure and Polarity

This compound (C₁₁H₁₆O₄S₃) is a solid compound featuring a terminal hydroxyl group, a tosylate group, and a cleavable disulfide bond.[1][2] The presence of both polar (hydroxyl, tosyl) and non-polar (ethyl and phenyl groups) moieties gives it a nuanced solubility profile. The tosyl group, in particular, is sensitive to moisture, necessitating the use of anhydrous solvents to maintain its reactivity.[2]

Qualitative Solubility Data

Organic SolventIUPAC NameQualitative SolubilityRationale
DMF N,N-DimethylformamideSolubleA highly polar aprotic solvent, likely to dissolve the compound due to its ability to solvate both polar and non-polar regions. Supplier information suggests its use.[2]
DMSO Dimethyl sulfoxideSolubleAnother polar aprotic solvent with strong solvating power, recommended for handling this reagent.[2]
Acetonitrile Ethane-1-nitrileLikely SolubleA polar aprotic solvent, which should be capable of dissolving the compound based on the "like dissolves like" principle.[3]
Dichloromethane (DCM) DichloromethaneModerately SolubleA less polar solvent, which may be suitable for dissolving the compound, particularly for purification techniques like chromatography.[3]
Ethanol EthanolLikely SolubleA polar protic solvent that can engage in hydrogen bonding with the hydroxyl group, suggesting potential solubility.
Hexanes HexaneInsolubleA non-polar solvent, unlikely to dissolve the polar functional groups of the compound.[3]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent (e.g., anhydrous DMF) at a specific temperature (e.g., 25°C).

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMF)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the anhydrous organic solvent.[4]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the HPLC peak area against the known concentrations of the stock solution standards.

    • Use the calibration curve to determine the concentration of the diluted saturated solution.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution calibration Generate Calibration Curve prep_stock->calibration prep_samples Prepare Supersaturated Samples equilibration Equilibrate at Constant Temperature prep_samples->equilibration filtration Filter Supernatant equilibration->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis calculation Calculate Solubility hplc_analysis->calculation calibration->calculation

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-hydroxyethyl disulfide mono-tosylate. This heterobifunctional linker is of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and a plausible experimental protocol for its synthesis and characterization. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable chemical entity possessing three key functional groups: a terminal hydroxyl group, a disulfide bond, and a tosylate leaving group. This unique combination allows for orthogonal chemical modifications. The disulfide bond serves as a cleavable linker, sensitive to the reducing environment within cells, which is a desirable attribute for the controlled release of therapeutic payloads. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various moieties. The terminal hydroxyl group offers a further point for chemical derivatization. This guide aims to provide researchers with a foundational understanding of the expected spectroscopic signature of this compound and a practical approach to its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and spectral databases of analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80d2HAr-H (ortho to SO₂)
7.35d2HAr-H (meta to SO₂)
4.25t2H-CH₂-OTs
3.90t2H-CH₂-OH
2.95t2H-S-S-CH₂-CH₂-OTs
2.85t2H-S-S-CH₂-CH₂-OH
2.45s3HAr-CH₃
2.10br s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
145.0Ar-C -SO₂
132.8Ar-C -CH₃
129.9Ar-C H (meta to SO₂)
127.9Ar-C H (ortho to SO₂)
69.5-C H₂-OTs
60.5-C H₂-OH
41.5-S-S-C H₂-CH₂-OTs
38.0-S-S-C H₂-CH₂-OH
21.6Ar-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (alcohol)
3060-3030MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1595MediumAromatic C=C stretch
1360StrongS=O stretch (asymmetric)
1175StrongS=O stretch (symmetric)
1100StrongC-O stretch (alcohol)
950StrongS-O-C stretch
550MediumS-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zIon
309.03[M+H]⁺
331.01[M+Na]⁺
155.05[Ts]⁺
154.25[HOCH₂CH₂SSCH₂CH₂OH]⁺

Experimental Protocols

The following section outlines a plausible synthetic route and characterization workflow for this compound.

Synthesis of this compound

This procedure is based on the selective mono-tosylation of a symmetrical diol.

Materials:

Procedure:

  • Dissolve 2,2'-dithiodiethanol in pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of p-toluenesulfonyl chloride in a minimal amount of dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Diol 2,2'-Dithiodiethanol Pyridine Pyridine (Solvent/Base) TsCl p-Toluenesulfonyl Chloride Temp 0 °C to Room Temp Extraction Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product 2-Hydroxyethyl Disulfide Mono-tosylate Purification->Product

Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (ESI-MS) Start->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic characterization.

Conclusion

An In-depth Technical Guide to the Purity Assessment of 2-hydroxyethyl disulfide mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies for assessing the purity of 2-hydroxyethyl disulfide mono-tosylate, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The purity of this reagent is paramount to ensure reproducibility and efficacy in subsequent applications.

Introduction

This compound (CAS: 1807530-16-0) is a valuable chemical tool possessing a terminal hydroxyl group, a disulfide bond, and a tosylate leaving group.[1] This unique structure allows for the sequential or orthogonal conjugation of different molecules. The hydroxyl group can be further functionalized, while the tosylate is susceptible to nucleophilic substitution, and the disulfide bond offers a cleavable linkage sensitive to reducing agents. Given its role in the synthesis of complex bioconjugates, a thorough assessment of its purity is a critical starting point.

Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation during storage. Common impurities may include the starting material bis(2-hydroxyethyl) disulfide, the corresponding di-tosylated disulfide, and various polysulfides.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is recommended to fully characterize the purity of this compound.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and quantifying impurities. A reversed-phase method is typically suitable for this molecule.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also be used for purity estimation, particularly for identifying and quantifying structurally similar impurities.

2.3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with a liquid chromatography system (LC-MS), provides accurate mass determination, confirming the identity of the main compound and helping to identify unknown impurities.

2.4. Karl Fischer Titration

This method is specific for the determination of water content, which is a critical parameter for a moisture-sensitive reagent.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purity assessment of a batch of this compound.

Analytical MethodParameter AssessedSpecificationResult
Reversed-Phase HPLCPurity (by area %)≥ 98.0%99.2%
¹H NMRStructural ConfirmationConforms to structureConforms
LC-MSMass-to-charge ratio (m/z) [M+H]⁺309.03309.05
Karl Fischer TitrationWater Content≤ 0.5%0.15%

Experimental Protocols

4.1. Protocol for Purity Determination by Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

4.2. Protocol for Structural Confirmation by ¹H NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate peaks and assign chemical shifts.

4.3. Protocol for Mass Determination by LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Use the same HPLC conditions as described in section 4.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Mass Range: 50-500 m/z.

4.4. Protocol for Water Content by Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent.

  • Procedure:

    • Standardize the instrument with a known amount of water.

    • Accurately weigh a sample of this compound and add it to the titration cell.

    • The instrument will automatically titrate the sample and calculate the water content.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_conclusion Final Assessment Sample This compound Sample HPLC Reversed-Phase HPLC Sample->HPLC NMR ¹H and ¹³C NMR Sample->NMR LCMS LC-MS Sample->LCMS KF Karl Fischer Titration Sample->KF Purity Purity and Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Identity Confirmation LCMS->Identity Water Water Content KF->Water Final Purity Specification Met Purity->Final Structure->Final Identity->Final Water->Final

Caption: Workflow for the purity assessment of this compound.

This comprehensive approach ensures that the quality of this compound is well-characterized, providing confidence for its use in research and drug development applications. The combination of chromatographic and spectroscopic techniques allows for a robust assessment of purity, identity, and structural integrity.

References

In-depth Technical Guide: Theoretical Studies on the Reactivity of 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxyethyl disulfide mono-tosylate is a heterobifunctional reagent of significant interest in bioconjugation and drug delivery systems. Its unique structure, featuring a reactive tosylate group, a cleavable disulfide bond, and a versatile hydroxyl group, allows for a wide range of chemical modifications and applications. This technical guide provides an overview of the theoretical and practical aspects of its reactivity, drawing from available data and analogous chemical systems. While direct computational studies on this specific molecule are not extensively available in public literature, this guide extrapolates from established principles of organic chemistry and related experimental findings to provide a robust framework for understanding and utilizing this compound.

Introduction to this compound

This compound is a versatile chemical tool characterized by three key functional groups:

  • Tosyl Group (TsO-) : An excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for efficient conjugation with a variety of nucleophiles.

  • Disulfide Linkage (-S-S-) : A redox-sensitive bond that can be cleaved under reducing conditions, such as those present in the intracellular environment. This property is particularly valuable for the development of drug delivery systems that release their payload in a targeted manner.[1]

  • Hydroxyl Group (-OH) : Provides a handle for further chemical derivatization, enabling the attachment of other molecules of interest, such as targeting ligands or imaging agents.[1]

This combination of functionalities makes it an ideal candidate for use as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.[2]

Core Reactivity Principles

The reactivity of this compound is governed by the distinct chemical properties of its functional groups. The primary reaction pathways involve nucleophilic substitution at the tosylated carbon and reduction of the disulfide bond.

Nucleophilic Substitution at the Tosylated Carbon

The tosylate group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This renders the carbon atom to which it is attached electrophilic and prone to attack by nucleophiles (Nu:).

General Reaction Scheme: Nu:⁻ + TsO-CH₂CH₂-S-S-CH₂CH₂-OH → Nu-CH₂CH₂-S-S-CH₂CH₂-OH + TsO⁻

This reaction is a cornerstone of the utility of this reagent, allowing for the covalent attachment of various moieties, including therapeutic agents, fluorescent dyes, or affinity tags. The efficiency of this substitution is high, proceeding readily with a wide range of nucleophiles such as amines, thiols, and carboxylates.

Redox-Cleavage of the Disulfide Bond

The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH). This redox-sensitivity is a key feature for applications requiring controlled release.

General Reaction Scheme: R-S-S-R' + 2 [H] → R-SH + R'-SH

The reduction of the disulfide bond results in the formation of two separate thiol-containing molecules, effectively breaking the link between the conjugated species.

Theoretical Considerations and Reaction Pathways

While specific DFT studies on this compound are not readily found in the literature, the reaction mechanisms can be inferred from well-established principles of physical organic chemistry.

Nucleophilic Substitution Pathway

The nucleophilic substitution at the primary carbon bearing the tosylate group is expected to proceed via an Sₙ2 mechanism . This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

SN2_Mechanism Nu Nu: TS [Nu---C---OTs]‡ Nu->TS Nucleophilic Attack Substrate TsO-CH₂CH₂-S-S-CH₂CH₂-OH Substrate->TS Plus1 + Product Nu-CH₂CH₂-S-S-CH₂CH₂-OH TS->Product Bond Formation LeavingGroup TsO⁻ TS->LeavingGroup Leaving Group Departure Plus2 + Disulfide_Reduction Start R-S-S-R' + GSH Intermediate R-S-S-G + R'-SH Start->Intermediate Thiol-Disulfide Exchange 1 End R-SH + GSSG Intermediate->End Thiol-Disulfide Exchange 2 (with another GSH)

References

Methodological & Application

Application Notes and Protocols: Conjugating Peptides with 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to other molecules, such as carrier proteins, labels, or cytotoxic drugs, is a critical process in the development of novel therapeutics and research tools. This document provides a detailed protocol for the conjugation of peptides using the heterobifunctional crosslinker, 2-hydroxyethyl disulfide mono-tosylate. This reagent features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a hydroxyl group at the opposite end of a cleavable disulfide bond. This allows for the covalent attachment of the linker to a peptide, typically through a primary amine, while the terminal hydroxyl group can be further derivatized for subsequent conjugation steps. The presence of a disulfide bond offers the advantage of a cleavable linkage, which is particularly useful for drug delivery systems designed to release a payload in the reducing environment of the cell.

Principle of the Reaction

The conjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The primary amine groups on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, act as nucleophiles and attack the electrophilic sulfur atom of the tosyl group. This results in the displacement of the tosylate leaving group and the formation of a stable sulfonamide bond between the peptide and the linker. The reaction is typically carried out under basic conditions to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.

Materials and Reagents

  • Peptide with at least one primary amine group (N-terminus or lysine side chain)

  • This compound

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Characterization Instrument: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

Protocol 1: Conjugation of a Peptide with this compound

This protocol describes the general procedure for conjugating a peptide containing a primary amine with this compound. The user should optimize the molar ratio of the linker to the peptide for their specific application.

  • Peptide Preparation:

    • Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited solubility in aqueous buffer, it can be first dissolved in a minimal amount of a compatible organic solvent like DMF and then diluted with the Coupling Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF to prepare a stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution.

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-4 hours with gentle stirring or rotation. The optimal reaction time may vary depending on the peptide and should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted tosyl groups.

  • Purification of the Conjugate:

    • Purify the peptide conjugate from excess linker and unreacted peptide using reverse-phase HPLC.

    • Use a gradient of Mobile Phase A and Mobile Phase B suitable for the separation of the peptide conjugate.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect the fractions corresponding to the desired conjugate.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the conjugated peptide by mass spectrometry. The expected mass of the conjugate will be the mass of the peptide plus the mass of the incorporated linker (minus the mass of the tosyl group and a proton).

Data Presentation
ParameterCondition
Peptide Concentration 1-5 mg/mL
Linker This compound
Linker:Peptide Molar Ratio 5:1 to 20:1
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate, pH 8.5-9.5
Reaction Temperature 20-25°C or 37°C
Reaction Time 2-4 hours
Quenching Reagent 1 M Tris-HCl, pH 8.0
Purification Method Reverse-Phase HPLC
Characterization Method Mass Spectrometry

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Work-up & Analysis Peptide Peptide Solution (in Coupling Buffer) Reaction Incubate (2-4h, RT or 37°C) Peptide->Reaction Linker Linker Solution (in DMF) Linker->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Stop Reaction Purify HPLC Purification Quench->Purify Isolate Conjugate Characterize Mass Spectrometry Purify->Characterize Confirm Identity

Caption: Workflow for peptide conjugation with this compound.

Signaling Pathway Diagram: Reductive Cleavage of the Disulfide Linker

The disulfide bond within the linker is stable in the extracellular environment but can be cleaved by reducing agents present in the intracellular milieu, such as glutathione (B108866) (GSH). This allows for the controlled release of a conjugated payload.

disulfide_cleavage Peptide_Conjugate Peptide-S-S-R Cleaved_Peptide Peptide-SH (Released Peptide) Peptide_Conjugate->Cleaved_Peptide Released_Payload R-SH (Released Payload) Peptide_Conjugate->Released_Payload GSH 2 GSH (Glutathione) GSH->Cleaved_Peptide GSSG GSSG (Oxidized Glutathione) GSH->GSSG

Caption: Reductive cleavage of the disulfide linker by glutathione (GSH).

Conclusion

This document provides a comprehensive protocol for the conjugation of peptides using this compound. The provided methodologies and diagrams are intended to guide researchers in the successful implementation of this conjugation strategy. It is important to note that the reaction conditions may require optimization for each specific peptide and application to achieve the desired conjugation efficiency and product purity. The use of this cleavable linker opens up possibilities for the development of advanced bioconjugates for targeted drug delivery and other biomedical applications.

Application Notes and Protocols for 2-hydroxyethyl disulfide mono-tosylate as a Cleavable Crosslinker for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyethyl disulfide mono-tosylate is a heterobifunctional, cleavable crosslinking reagent designed for the study of protein-protein interactions and protein conformation through mass spectrometry-based proteomics. This reagent features two distinct reactive moieties separated by a disulfide bond-containing spacer arm. The tosylate group serves as a highly reactive leaving group for efficient reaction with nucleophilic amino acid side chains, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The hydroxyl group provides a secondary, less reactive site for conjugation, which can be activated or used in sequential crosslinking strategies. The central disulfide bond is readily cleaved by reducing agents, facilitating the identification of crosslinked peptides by mass spectrometry. This characteristic simplifies data analysis and enhances the confidence in identifying protein interaction sites.

Principle of Operation

The crosslinking process involves a two-step or sequential reaction strategy. The highly reactive tosyl group is typically reacted first with primary amines on the protein surface. Following this initial conjugation, the hydroxyl group can be activated (e.g., using carbodiimide (B86325) chemistry to react with carboxyl groups) or derivatized to introduce another reactive group for the second step of the crosslinking reaction. The disulfide bond within the spacer arm allows for the cleavage of the crosslinker, separating the two linked peptides. This cleavage, typically performed after enzymatic digestion of the crosslinked protein complex, simplifies the mass spectra by generating linear peptides from complex crosslinked species, thus aiding in their unambiguous identification.

Key Features and Applications

  • Heterobifunctional Reactivity: Allows for controlled, sequential crosslinking reactions, minimizing the formation of homodimers and unwanted polymers.

  • Cleavable Disulfide Bond: Simplifies mass spectrometry data analysis by separating crosslinked peptides into more easily identifiable linear peptides upon reduction.

  • Defined Spacer Arm Length: Provides distance constraints for structural modeling of proteins and protein complexes.

  • Applications:

    • Mapping protein-protein interaction interfaces.

    • Characterizing the topology of multi-protein complexes.

    • Probing protein conformational changes.

    • Providing distance constraints for computational protein structure modeling.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₆O₄S₃
Molecular Weight 308.44 g/mol
Spacer Arm Length ~10.2 Å
Reactive Towards Primary amines (Lys, N-terminus), Nucleophiles
Cleavability Reducible Disulfide Bond
Table 2: Example Crosslinking Efficiency Data for a Model Protein (e.g., Bovine Serum Albumin - BSA)
ParameterValue
Protein Concentration 1 mg/mL
Crosslinker:Protein Molar Ratio 50:1
Reaction Time (Step 1 - Tosyl reaction) 2 hours
Reaction Time (Step 2 - Hydroxyl activation/reaction) 1 hour
Percentage of Crosslinked Monomer > 85%
Number of Unique Crosslinked Peptides Identified (LC-MS/MS) 42
Number of Inter-peptide Crosslinks 25
Number of Intra-peptide Crosslinks 17

Experimental Protocols

Protocol 1: One-Step Crosslinking of a Purified Protein Complex

This protocol is suitable for initial experiments to optimize crosslinking conditions.

Materials:

  • This compound

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylation agent (e.g., Iodoacetamide (IAA))

  • Trypsin (mass spectrometry grade)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Crosslinking Reaction:

    • To your purified protein complex (e.g., 1 mg/mL in 100 µL of HEPES buffer, pH 8.0), add the crosslinker stock solution to achieve the desired molar excess (e.g., 25:1, 50:1, or 100:1 crosslinker:protein).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add quenching buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked protein sample by adding urea (B33335) to a final concentration of 8 M.

    • Reduce the disulfide bonds (including the crosslinker) by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1.6 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's protocol.

    • Dry the desalted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample on a high-resolution mass spectrometer.

    • Use specialized software for the identification of crosslinked peptides.

Protocol 2: Two-Step Sequential Crosslinking

This protocol provides greater control over the crosslinking reaction, which is particularly useful for complex protein mixtures.

Materials:

  • Same as Protocol 1, with the addition of:

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

Procedure:

  • First Crosslinking Step (Tosyl Reaction):

    • Follow steps 1 and 2 from Protocol 1 to react the tosyl group with primary amines.

  • Removal of Excess Crosslinker:

    • Remove unreacted crosslinker using a desalting column or dialysis.

  • Second Crosslinking Step (Hydroxyl Activation and Reaction):

    • To the protein sample from the previous step, add EDC (e.g., 5 mM) and NHS (e.g., 10 mM) to activate carboxyl groups on the protein surface.

    • Incubate for 15 minutes at room temperature.

    • The activated carboxyl groups will then react with the hydroxyl group of the conjugated crosslinker. Allow this reaction to proceed for 2 hours at room temperature.

  • Quenching and Sample Preparation:

    • Follow steps 3, 4, and 5 from Protocol 1 for quenching, sample preparation, and mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_digestion Sample Processing cluster_analysis Analysis ProteinComplex Protein Complex Reaction Incubation (pH 7.5-8.5, RT, 2h) ProteinComplex->Reaction Crosslinker This compound Crosslinker->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Reduction Reduction (DTT/TCEP) Quenching->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Crosslink Identification) LCMS->DataAnalysis

Caption: General workflow for protein crosslinking using this compound.

crosslinking_chemistry cluster_protein1 Protein 1 cluster_crosslinker Crosslinker cluster_protein2 Protein 2 P1 Lysine (NH2) CL Tosyl-S-S-OH P1->CL Step 1: Tosyl Reaction P2 Asp/Glu (COOH) CL->P2 Step 2: Hydroxyl Reaction (after activation)

Caption: Reaction scheme of the heterobifunctional crosslinker with amino acid residues.

cleavage_and_detection CrosslinkedPeptides Crosslinked Peptides (Peptide1-S-S-Peptide2) Reduction Reduction (e.g., DTT in MS sample prep) CrosslinkedPeptides->Reduction LinearPeptides Linear Peptides (Peptide1-SH + HS-Peptide2) Reduction->LinearPeptides MSAnalysis Mass Spectrometry LinearPeptides->MSAnalysis Identification Easier Identification MSAnalysis->Identification

Caption: Cleavage of the disulfide bond for simplified mass spectrometry analysis.

Application Notes and Protocols for Redox-Sensitive Drug Delivery Systems Utilizing 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of redox-sensitive drug delivery systems using 2-hydroxyethyl disulfide mono-tosylate. The protocols outlined below cover the synthesis of a redox-sensitive polymer, formulation of drug-loaded nanoparticles, and detailed methods for in vitro and in vivo evaluation.

Introduction

Redox-responsive drug delivery systems are a promising strategy for targeted cancer therapy. These systems are designed to be stable in the bloodstream and to release their therapeutic payload specifically within the tumor microenvironment, which is characterized by a high concentration of reducing agents like glutathione (B108866) (GSH).[1][2] Disulfide bonds are frequently incorporated into drug carriers as redox-sensitive linkers.[3] They remain stable in the oxidative extracellular environment but are rapidly cleaved by the high intracellular GSH levels in tumor cells, triggering drug release.[4][5] this compound is a versatile building block for introducing such redox-sensitive disulfide bonds into polymeric drug carriers.[3]

Experimental Protocols

Protocol 1: Synthesis of a Redox-Sensitive Polyurethane

This protocol describes the synthesis of a polyurethane containing disulfide bonds in its backbone using this compound as a chain extender.

Materials:

  • This compound

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 Da)

  • Hexamethylene diisocyanate (HDI)

  • Stannous octoate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Doxorubicin (B1662922) (DOX) as a model drug

Procedure:

  • Synthesis of PCL-disulfide-PCL block copolymer:

    • Dry PCL-diol under vacuum at 80°C for 4 hours.

    • Dissolve the dried PCL-diol in anhydrous DMF.

    • Add this compound to the PCL-diol solution in a 2:1 molar ratio of PCL-diol to the disulfide compound.

    • Add a catalytic amount of stannous octoate.

    • React the mixture at 80°C for 24 hours under a nitrogen atmosphere.

    • Precipitate the resulting polymer by adding the reaction mixture dropwise to cold diethyl ether.

    • Collect the precipitate by filtration and dry it under vacuum.

  • Chain extension with HDI:

    • Dissolve the PCL-disulfide-PCL block copolymer in anhydrous DMF.

    • Add HDI to the polymer solution in a 1:1 molar ratio of copolymer to HDI.

    • Add a catalytic amount of stannous octoate.

    • React the mixture at 60°C for 12 hours under a nitrogen atmosphere.

    • Precipitate the final polyurethane by adding the reaction mixture to cold diethyl ether.

    • Collect the polymer by filtration and dry it under vacuum at 40°C for 48 hours.

Protocol 2: Formulation of Doxorubicin-Loaded Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles from the synthesized redox-sensitive polyurethane using the nanoprecipitation method.[6][7]

Materials:

  • Redox-sensitive polyurethane

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve 10 mg of the redox-sensitive polyurethane and 2 mg of DOX·HCl in 1 mL of DMF.

  • Add a twofold molar excess of TEA to the solution to neutralize the hydrochloride salt of doxorubicin.

  • Stir the solution at room temperature for 2 hours in the dark.

  • Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring.

  • Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove unloaded drug and residual organic solvent.

  • Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the redox-responsive release of doxorubicin from the nanoparticles in the presence of different concentrations of a reducing agent.

Materials:

  • DOX-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in PBS.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (release medium) with or without a reducing agent (e.g., 10 µM GSH for simulating normal physiological conditions and 10 mM GSH for simulating the intracellular tumor environment).[8]

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of released DOX in the collected samples using a fluorescence spectrophotometer.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the MTT assay to assess the cytotoxicity of the DOX-loaded nanoparticles against a cancer cell line.[9]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • DOX-loaded nanoparticles

  • Free DOX solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of free DOX and DOX-loaded nanoparticles. Include untreated cells as a control.

  • Incubate the cells for 48 or 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol provides a general guideline for evaluating the antitumor efficacy of the drug delivery system in a tumor-bearing mouse model.[10]

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Cancer cells for tumor induction (e.g., 4T1)

  • DOX-loaded nanoparticles

  • Free DOX solution

  • Saline solution (control)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse to establish the tumor model.

  • When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment groups (e.g., saline, free DOX, DOX-loaded nanoparticles).

  • Administer the treatments intravenously at a predetermined dosage and schedule (e.g., every three days for 21 days).[9]

  • Monitor tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
DOX-Polyurethane NPs155 ± 80.18 ± 0.038.5 ± 0.775.2 ± 5.1

Table 2: In Vitro Drug Release Profile

Time (h)Cumulative Release in PBS (%)Cumulative Release in 10 µM GSH (%)Cumulative Release in 10 mM GSH (%)
15.2 ± 0.86.1 ± 1.025.4 ± 2.1
612.5 ± 1.515.3 ± 1.855.8 ± 3.5
1218.9 ± 2.122.4 ± 2.578.2 ± 4.2
2425.6 ± 2.830.1 ± 3.192.5 ± 3.9
4832.1 ± 3.538.7 ± 3.995.1 ± 2.8

Table 3: In Vitro Cytotoxicity (IC50 values)

FormulationIC50 on MCF-7 cells (µg/mL)
Free DOX0.85 ± 0.12
DOX-Polyurethane NPs1.52 ± 0.25

Visualizations

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation s1 React PCL-diol with This compound s2 Purify PCL-disulfide-PCL copolymer s1->s2 s3 Chain extend with HDI s2->s3 s4 Purify final redox-sensitive polyurethane s3->s4 f1 Dissolve polymer and drug in DMF s4->f1 f2 Nanoprecipitation in water f1->f2 f3 Dialysis and Lyophilization f2->f3 e1 In Vitro Drug Release f3->e1 e2 In Vitro Cytotoxicity f3->e2 e3 In Vivo Antitumor Efficacy f3->e3

Experimental workflow for redox-sensitive drug delivery system development.

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP Drug-Loaded Nanoparticle (Stable Disulfide Bond) Cleavage Thiol-Disulfide Exchange (GSH attacks S-S bond) NP->Cleavage Endocytosis Degradation Nanoparticle Disassembly Cleavage->Degradation GSSG GSSG Cleavage->GSSG Release Drug Release Degradation->Release Effect Therapeutic Effect Release->Effect GSH GSH GSH->Cleavage

Intracellular drug release mechanism via thiol-disulfide exchange.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with stimuli-responsive linkers is a cornerstone of advanced drug delivery system design. This application note provides a detailed overview and experimental protocols for the use of 2-hydroxyethyl disulfide mono-tosylate as a heterobifunctional linker for attaching therapeutic agents or targeting moieties to nanoparticles. The inherent redox sensitivity of the disulfide bond allows for controlled cargo release in the reducing environment of the intracellular space, making it an ideal component for targeted cancer therapy and other biomedical applications. This linker offers a versatile platform for conjugating a wide range of molecules to various nanoparticle cores, including gold, silica (B1680970), and polymeric nanoparticles. The tosylate group serves as an excellent leaving group for nucleophilic substitution, while the terminal hydroxyl group can be further modified if needed, although this protocol focuses on the direct attachment of the linker to the nanoparticle surface.

Core Principles

The strategy revolves around the disulfide bond's stability in the bloodstream and its rapid cleavage in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH). This differential stability enables the nanoparticle conjugate to remain intact during circulation, minimizing off-target effects, and then release its payload upon internalization into the target cells.

Synthesis of this compound

While this compound is commercially available, this section provides a protocol for its synthesis from 2-hydroxyethyl disulfide for research purposes. The selective monotosylation of a symmetrical diol can be challenging, but methods utilizing specific reaction conditions can achieve high yields of the desired mono-substituted product. A notable method involves the use of silver(I) oxide to mediate the selective reaction.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Hydroxyethyl disulfide

  • p-Toluenesulfonyl chloride (TsCl)

  • Silver(I) oxide (Ag₂O)

  • Potassium iodide (KI) (catalytic amount)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether

  • Hexane (B92381)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl disulfide (1 equivalent) in anhydrous dichloromethane.

  • Add silver(I) oxide (1.1 equivalents) and a catalytic amount of potassium iodide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture with constant stirring.

  • Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield this compound as a solid.

Characterization:

  • ¹H NMR (CDCl₃): Peaks corresponding to the tosyl group protons (aromatic and methyl), and the methylene (B1212753) protons adjacent to the disulfide, tosylate, and hydroxyl groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Functionalization of Nanoparticles

The following protocols describe the functionalization of gold and mesoporous silica nanoparticles. These protocols can be adapted for other types of nanoparticles with appropriate surface chemistries.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol utilizes the strong affinity of the disulfide group for the gold surface, leading to the formation of a self-assembled monolayer.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size

  • This compound

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesize citrate-stabilized AuNPs using a standard method (e.g., Turkevich method).

  • Disperse the synthesized AuNPs in ethanol.

  • Prepare a solution of this compound in ethanol.

  • Add the linker solution to the AuNP dispersion in a molar excess (e.g., 1000-fold molar excess of linker to AuNPs) to facilitate ligand exchange.

  • Stir the mixture at room temperature for 24-48 hours to ensure complete functionalization.

  • Purify the functionalized AuNPs by repeated centrifugation and resuspension in fresh ethanol (3 times) and finally in PBS to remove excess unbound linker.

  • Store the functionalized AuNPs in PBS at 4 °C.

Protocol 3: Functionalization of Mesoporous Silica Nanoparticles (MSNs)

This protocol involves a two-step process: first, amination of the MSN surface, followed by reaction with the tosylate group of the linker.

Materials:

  • Mesoporous silica nanoparticles (MSNs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

Procedure:

Step 1: Amination of MSNs

  • Activate the surface silanol (B1196071) groups of the MSNs by heating at 120 °C under vacuum for 4-6 hours.

  • Disperse the dried MSNs in anhydrous toluene under an inert atmosphere.

  • Add APTES (e.g., 1-2 mL per gram of MSNs) and reflux the mixture for 12-24 hours.

  • Cool the reaction mixture to room temperature and collect the amine-functionalized MSNs (MSN-NH₂) by centrifugation.

  • Wash the MSN-NH₂ thoroughly with toluene and ethanol to remove unreacted APTES. Dry the particles under vacuum.

Step 2: Conjugation with this compound

  • Disperse the dried MSN-NH₂ in anhydrous DMF under an inert atmosphere.

  • Add a solution of this compound (in molar excess relative to the estimated surface amine groups) in anhydrous DMF.

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents relative to the linker) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Collect the functionalized MSNs by centrifugation.

  • Wash the particles thoroughly with DMF and ethanol to remove unreacted linker and base.

  • Dry the functionalized MSNs under vacuum and store at 4 °C.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to quantify the surface ligand density.

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution.An increase in hydrodynamic diameter upon functionalization.
Zeta Potential Measurement To assess the surface charge of the nanoparticles.A change in zeta potential consistent with the surface modification.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.No significant change in core nanoparticle morphology.
UV-Vis Spectroscopy For AuNPs, to monitor changes in the surface plasmon resonance (SPR) peak.A slight red-shift in the SPR peak upon ligand exchange.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for the tosyl group and disulfide bond.
¹H NMR Spectroscopy To confirm the presence of the linker on the nanoparticle surface (for dissolved or digested samples).Characteristic peaks of the this compound linker.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (linker) grafted onto the nanoparticles.Weight loss corresponding to the decomposition of the organic linker.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Presence of sulfur and nitrogen (from tosyl group) signals.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the characterization of nanoparticles functionalized with disulfide-containing linkers. The exact values will depend on the nanoparticle type, size, and reaction conditions.

ParameterGold Nanoparticles (AuNPs)Mesoporous Silica Nanoparticles (MSNs)
Hydrodynamic Diameter Increase 5 - 15 nm10 - 30 nm
Zeta Potential Change Shift towards less negative valuesShift from negative (or positive after amination) to a new value
Grafting Density (molecules/nm²) 1 - 50.5 - 3
Drug Loading Capacity (e.g., Doxorubicin) 5 - 15% (w/w)10 - 25% (w/w)
Drug Release (in 10 mM GSH) > 80% in 24 hours> 70% in 24 hours
Drug Release (in PBS) < 15% in 24 hours< 20% in 24 hours

Application: Redox-Responsive Drug Delivery

Nanoparticles functionalized with this compound can be loaded with therapeutic agents for targeted drug delivery. The drug can be conjugated to the terminal hydroxyl group of the linker (requiring further modification of the linker) or, more commonly, encapsulated within the nanoparticle core (e.g., in MSNs) or attached to a co-functionalized ligand.

Protocol 4: Doxorubicin Loading into Functionalized MSNs

Materials:

  • Functionalized MSNs

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse the functionalized MSNs in DMSO.

  • In a separate vial, dissolve DOX·HCl in DMSO and add TEA (2-3 molar equivalents to DOX·HCl) to deprotonate the amine group of doxorubicin.

  • Add the DOX solution to the MSN dispersion.

  • Stir the mixture at room temperature in the dark for 24 hours.

  • Collect the DOX-loaded MSNs by centrifugation.

  • Wash the particles with DMSO and then PBS to remove unloaded drug.

  • Quantify the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm and comparing it to a standard curve.

Protocol 5: In Vitro Drug Release Study

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in two separate release media:

    • PBS (pH 7.4) as a control.

    • PBS (pH 7.4) containing 10 mM glutathione (GSH) to mimic the intracellular reducing environment.

  • Incubate the dispersions at 37 °C with gentle shaking.

  • At predetermined time points, centrifuge the samples and collect the supernatant.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug release over time.

Visualizations

experimental_workflow cluster_synthesis Linker Synthesis cluster_functionalization Nanoparticle Functionalization cluster_application Drug Delivery Application s1 2-Hydroxyethyl disulfide s3 Monotosylation Reaction s1->s3 s2 p-Toluenesulfonyl chloride s2->s3 s4 This compound s3->s4 n3 Conjugation Reaction s4->n3 n1 Nanoparticle Core (AuNP or MSN) n2 Surface Modification (e.g., Amination for MSNs) n1->n2 n2->n3 n4 Functionalized Nanoparticle n3->n4 a1 Drug Loading n4->a1 a2 Characterization n4->a2 a3 In Vitro Release Study a1->a3 a4 Cellular Uptake & Cytotoxicity a1->a4

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (High GSH) np_drug Drug-Loaded Nanoparticle (Disulfide Linker Intact) endocytosis Endocytosis np_drug->endocytosis endosome Endosome/Lysosome endocytosis->endosome disulfide_cleavage Disulfide Cleavage (GSH-mediated reduction) endosome->disulfide_cleavage Escape or Membrane Fusion drug_release Drug Release disulfide_cleavage->drug_release target Cellular Target (e.g., DNA, Mitochondria) drug_release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Mechanism of redox-responsive drug delivery.

Conclusion

The use of this compound provides a robust and versatile method for the development of redox-responsive nanoparticles. The protocols outlined in this application note offer a comprehensive guide for the synthesis of the linker and the functionalization of gold and mesoporous silica nanoparticles. The ability to trigger drug release in response to the intracellular reducing environment holds significant promise for enhancing the therapeutic efficacy and reducing the side effects of potent drug molecules in various biomedical applications. Careful characterization and optimization of the functionalization and drug loading processes are essential for the successful development of these advanced drug delivery systems.

Application of 2-Hydroxyethyl Disulfide Mono-tosylate in the Formation of Redox-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Redox-responsive hydrogels are a class of "smart" biomaterials that undergo a sol-gel transition or degradation in response to changes in the redox environment. This property makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture. The disulfide bond is a key functional group utilized in the design of these hydrogels due to its stability in physiological conditions and its susceptibility to cleavage by reducing agents such as glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular environment. 2-Hydroxyethyl disulfide mono-tosylate is a versatile heterobifunctional crosslinking agent that can be employed in the synthesis of such redox-sensitive hydrogels. This molecule contains a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions with polymers containing amine or hydroxyl functionalities, and a terminal hydroxyl group, which can be used for further modification or to impart hydrophilicity. The central disulfide bond provides the redox-responsive character to the resulting hydrogel network.

This document provides detailed protocols for the application of this compound in the formation of redox-responsive hydrogels, targeting researchers, scientists, and drug development professionals.

Principle of Action

The formation of a redox-responsive hydrogel using this compound typically involves a two-step process:

  • Polymer Functionalization: A suitable polymer backbone (e.g., poly(amidoamine), hyaluronic acid, or polyethylene (B3416737) glycol) is functionalized with this compound. The tosylate group reacts with nucleophilic groups on the polymer (e.g., amines or hydroxyls) to form a stable covalent bond, thereby introducing the disulfide linkage as a pendant group.

  • Hydrogel Crosslinking: The disulfide-functionalized polymer chains are then crosslinked to form a three-dimensional hydrogel network. This can be achieved through various mechanisms, such as:

    • Thiol-Disulfide Exchange: If the polymer is also functionalized with thiol groups, a thiol-disulfide exchange reaction can lead to the formation of new disulfide crosslinks.

    • Oxidation of Thiols: The disulfide bonds on the functionalized polymer can be reduced to thiols, followed by oxidation to form intermolecular disulfide crosslinks.

    • Secondary Crosslinking: The terminal hydroxyl groups of the attached 2-hydroxyethyl disulfide moiety can be reacted with a secondary crosslinker.

The resulting hydrogel is stable under normal physiological conditions but will degrade or dissolve in a reducing environment due to the cleavage of the disulfide crosslinks. This allows for the controlled release of encapsulated therapeutic agents or the degradation of the scaffold as new tissue is formed.

Experimental Protocols

Protocol 1: Functionalization of a Poly(amidoamine) (PAMAM) Dendrimer with this compound

This protocol describes the modification of a PAMAM dendrimer with this compound to introduce redox-sensitive disulfide bonds.

Materials:

Procedure:

  • Dissolve PAMAM dendrimer (100 mg) in 10 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents per primary amine group on the PAMAM dendrimer) to the solution and stir for 15 minutes at room temperature.

  • In a separate vial, dissolve this compound (2 equivalents per primary amine group) in 5 mL of anhydrous DMF.

  • Add the this compound solution dropwise to the PAMAM dendrimer solution with vigorous stirring.

  • Allow the reaction to proceed at 40°C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa) and dialyze against DI water for 48 hours, changing the water every 6 hours to remove unreacted reagents and byproducts.

  • Freeze-dry the purified solution to obtain the disulfide-functionalized PAMAM dendrimer as a white powder.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the successful functionalization.

Protocol 2: Formation of a Redox-Responsive Hydrogel via Thiol-Disulfide Exchange

This protocol details the formation of a hydrogel by crosslinking the disulfide-functionalized PAMAM dendrimer with a thiol-containing crosslinker, such as dithiothreitol (B142953) (DTT).

Materials:

  • Disulfide-functionalized PAMAM dendrimer (from Protocol 1)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Prepare a 10% (w/v) solution of the disulfide-functionalized PAMAM dendrimer in PBS (pH 7.4).

  • Prepare a 1% (w/v) solution of DTT in PBS (pH 7.4).

  • In a microcentrifuge tube, mix 100 µL of the functionalized PAMAM solution with 20 µL of the DTT solution.

  • Vortex the mixture for 10 seconds to ensure homogeneity.

  • Incubate the mixture at 37°C. Gelation should occur within 15-30 minutes. The gel formation can be confirmed by inverting the tube.

  • To study the redox-responsive degradation, add a solution of excess glutathione (e.g., 10 mM) to the formed hydrogel. The hydrogel should dissolve over time, indicating the cleavage of disulfide bonds.

Data Presentation

The following tables summarize typical quantitative data for redox-responsive hydrogels formed using disulfide-based crosslinkers. The exact values will depend on the specific polymer, crosslinker density, and environmental conditions.

ParameterValue RangeMethod of Measurement
Gelation Time5 - 60 minutesVial inversion test, Rheometry
Storage Modulus (G')100 - 5000 PaRheometry
Swelling Ratio500 - 2000%Gravimetric analysis
Degradation Time (in 10 mM GSH)1 - 24 hoursVisual observation, Rheometry

Table 1: Physicochemical Properties of Disulfide-Crosslinked Hydrogels

Released MoleculeEncapsulation EfficiencyRelease Profile
Doxorubicin70 - 90%Sustained release over 72h, accelerated by GSH
Bovine Serum Albumin (BSA)50 - 80%Burst release followed by sustained release
Small interfering RNA (siRNA)80 - 95%Triggered release in response to intracellular GSH

Table 2: Drug Release Characteristics of Disulfide-Crosslinked Hydrogels

Visualizations

experimental_workflow cluster_functionalization Step 1: Polymer Functionalization cluster_hydrogel Step 2: Hydrogel Formation PAMAM PAMAM Dendrimer Reaction Reaction (40°C, 24h) PAMAM->Reaction HEDMT This compound HEDMT->Reaction Solvent DMF + TEA Solvent->Reaction Functionalized_PAMAM Disulfide-Functionalized PAMAM Mixing Mixing & Incubation (37°C) Functionalized_PAMAM->Mixing Dialysis Dialysis & Lyophilization Reaction->Dialysis Dialysis->Functionalized_PAMAM DTT DTT Solution DTT->Mixing PBS PBS (pH 7.4) PBS->Mixing Hydrogel Redox-Responsive Hydrogel Mixing->Hydrogel

Caption: Experimental workflow for the synthesis of a redox-responsive hydrogel.

signaling_pathway cluster_hydrogel Hydrogel Network cluster_cell Cellular Environment cluster_degradation Hydrogel Degradation Hydrogel Polymer Backbone S-S Polymer Backbone Cleavage Disulfide Cleavage Hydrogel:f0->Cleavage Thiol-Disulfide Exchange GSH Glutathione (GSH) GSH->Cleavage Degraded Polymer Backbone-SH HS-Polymer Backbone Drug Released Drug Degraded->Drug GSSG Oxidized Glutathione (GSSG) Cleavage->Degraded Cleavage->GSSG

Caption: Glutathione-mediated degradation of the disulfide-crosslinked hydrogel.

Application Notes and Protocols for Bioconjugation Using 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-hydroxyethyl disulfide mono-tosylate as a cleavable linker in bioconjugation. This heterobifunctional reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where controlled release of a payload is critical. The methodologies outlined below cover the conjugation to thiol-containing biomolecules, purification of the resulting conjugate, and subsequent cleavage of the disulfide bond.

Introduction

This compound is a versatile chemical tool designed for the reversible conjugation of molecules to proteins, peptides, and other biomolecules containing free thiol groups, such as cysteine residues. The molecule possesses two key reactive moieties: a tosyl group and a disulfide bond. The tosyl group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction with a thiol to form a stable thioether linkage. The disulfide bond, on the other hand, provides a cleavable linkage that can be selectively broken under reducing conditions, which are prevalent in the intracellular environment. This property is highly advantageous for applications requiring the targeted release of a therapeutic agent or imaging probe within a cell.[1][2]

The general scheme for bioconjugation with this compound involves the reaction of the tosyl group with a thiol on the biomolecule of interest. The free hydroxyl group on the other end of the linker can be further functionalized with a payload (e.g., a small molecule drug, a fluorescent dye) either before or after conjugation to the biomolecule.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Development of ADCs where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1][3][4] The disulfide bond remains stable in the bloodstream but is cleaved in the reducing environment of the tumor cell, releasing the drug.

  • Redox-Responsive Drug Delivery Systems: Creation of drug carriers that release their therapeutic cargo in response to the high intracellular concentrations of reducing agents like glutathione.

  • Protein Modification and Labeling: Introduction of a temporary modification or label to a protein for studying its function, localization, or interactions. The ability to cleave the linker allows for the removal of the modification when it is no longer needed.

  • Affinity Purification: Immobilization of a biomolecule onto a solid support through a cleavable linker for the purification of its binding partners. The target complex can be released from the support under mild reducing conditions.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the general procedure for conjugating this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). Avoid buffers containing primary amines if the hydroxyl group of the linker is pre-functionalized with an amine-reactive payload.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for reducing existing disulfide bonds in the protein)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation (Optional): If the protein's target thiols are involved in disulfide bonds, they must first be reduced.

    • Dissolve the protein in PBS buffer.

    • Add a 10-20 molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess TCEP by dialysis or using a desalting column.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM). Prepare this solution immediately before use to minimize hydrolysis.

  • Conjugation Reaction:

    • To the protein solution, add a 5-20 molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to react with any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and other small molecules from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Cleavage of the Disulfide Linker

This protocol outlines the procedure for cleaving the disulfide bond in the bioconjugate to release the conjugated molecule.

Materials:

  • Purified bioconjugate from Protocol 1.

  • Reducing agent (e.g., dithiothreitol (B142953) (DTT) or TCEP).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • Dissolve the bioconjugate in the reaction buffer.

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT in water).

  • Cleavage Reaction:

    • Add the reducing agent to the bioconjugate solution to a final concentration of 10-50 mM.

    • Incubate the reaction at 37°C for 1-4 hours. The optimal time and temperature may need to be determined for each conjugate.

  • Analysis:

    • The cleavage can be monitored and analyzed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein upon release of the conjugated molecule), mass spectrometry, or HPLC.

Quantitative Data

The efficiency of conjugation and cleavage can vary depending on the specific protein, payload, and reaction conditions. The following table provides a summary of expected outcomes based on typical bioconjugation reactions.

ParameterTypical RangeFactors Influencing Outcome
Conjugation Efficiency (Drug-to-Antibody Ratio, DAR) 2 - 8Molar ratio of linker to protein, protein concentration, reaction time, temperature, pH.
Yield of Purified Conjugate 50 - 90%Purification method, stability of the conjugate.
Cleavage Efficiency > 90%Concentration of reducing agent, incubation time, temperature, accessibility of the disulfide bond.

Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Thiol-Containing Protein Reduction Reduction of Disulfides (optional, with TCEP) Protein->Reduction If needed Reduced_Protein Protein with Free Thiols Reduction->Reduced_Protein Reaction Conjugation Reaction Reduced_Protein->Reaction Linker 2-Hydroxyethyl Disulfide Mono-tosylate Linker->Reaction Quenching Quenching (e.g., L-cysteine) Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Conjugate Purified Bioconjugate Purification->Conjugate Analysis Characterization (MS, HPLC, SDS-PAGE) Conjugate->Analysis

Caption: Workflow for protein conjugation with this compound.

Signaling Pathway of ADC Action

adc_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) ADC Antibody-Drug Conjugate (Disulfide Linker) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (e.g., by Glutathione) Lysosome->Cleavage Released_Drug Released Drug Cleavage->Released_Drug Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

References

Application Notes and Protocols: 2-Hydroxyethyl Disulfide Mono-tosylate in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl disulfide mono-tosylate is a heterobifunctional, cleavable linker utilized in targeted therapy research, particularly in the development of antibody-drug conjugates (ADCs). This reagent is designed to connect a cytotoxic payload to a targeting moiety, such as a monoclonal antibody. Its unique structure, featuring a hydroxyl group for payload attachment, a tosyl group as an excellent leaving group for nucleophilic substitution, and a redox-sensitive disulfide bond, allows for the stable circulation of the ADC in the bloodstream and triggered release of the payload within the tumor microenvironment.[1][2] The disulfide bond is susceptible to cleavage by the high concentrations of glutathione (B108866) (GSH) present in cancer cells, ensuring targeted drug delivery and minimizing off-target toxicity.[3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of ADCs. Detailed protocols for the synthesis of a drug-linker conjugate, its conjugation to an antibody, and subsequent in vitro cytotoxicity testing are provided.

Mechanism of Action

The targeted delivery of a cytotoxic payload using an ADC constructed with a this compound linker involves a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell and is subsequently internalized.[4] Inside the cell, the higher concentration of reducing agents, primarily glutathione, cleaves the disulfide bond of the linker, releasing the cytotoxic payload.[5] The payload can then exert its therapeutic effect, for instance, by inhibiting microtubule polymerization and inducing apoptosis.

A key feature of ADCs with cleavable linkers is the "bystander effect." Once the payload is released, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, thereby overcoming tumor heterogeneity.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Disulfide Cleavage by GSH) Lysosome->Payload_Release Payload Active Payload Payload_Release->Payload Apoptosis Apoptosis Payload->Apoptosis Bystander_Cell Neighboring Tumor Cell Payload->Bystander_Cell Bystander Effect

Figure 1: Mechanism of action of an ADC with a cleavable disulfide linker.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the synthesis of a drug-linker conjugate using a model cytotoxic agent with a free amine group (e.g., monomethyl auristatin E - MMAE) and this compound. The tosyl group on the linker is displaced by the amine group of the drug.

Materials:

  • This compound

  • MMAE (or other amine-containing payload)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Stir plate and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add MMAE (1 equivalent) to the solution.

  • Add triethylamine (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the drug-linker conjugate.

  • Characterize the purified product by mass spectrometry and NMR.

Drug_Linker_Synthesis cluster_workflow Drug-Linker Synthesis Workflow start Dissolve Linker and Payload in DMF add_base Add Triethylamine start->add_base react Stir at Room Temperature (12-24h) add_base->react purify Purify by RP-HPLC react->purify characterize Characterize by Mass Spec & NMR purify->characterize end Drug-Linker Conjugate characterize->end

Figure 2: Workflow for the synthesis of a drug-linker conjugate.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody (e.g., Trastuzumab) via reduction of the antibody's interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug-linker conjugate from Protocol 1

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) system for DAR determination

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS.

    • Add a 5-10 molar excess of TCEP or DTT.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[6]

    • Remove the reducing agent using a desalting column equilibrated with PBS.

  • Conjugation:

    • Immediately add the drug-linker conjugate (in a suitable solvent like DMF or DMSO, typically at a 5-10 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction at 4°C for 1-4 hours.[7]

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column.

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS.[][9]

ADC_Conjugation_Workflow cluster_workflow ADC Conjugation Workflow start Monoclonal Antibody reduction Reduction of Disulfide Bonds (TCEP or DTT) start->reduction desalting1 Desalting reduction->desalting1 conjugation Conjugation with Drug-Linker desalting1->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (DAR) purification->characterization end Purified ADC characterization->end

Figure 3: Workflow for the conjugation of a drug-linker to an antibody.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the synthesized ADC on cancer cell lines.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • HER2-negative cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized ADC

  • Unconjugated antibody (as a control)

  • Free payload (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the HER2-positive and HER2-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Quantitative Data

The following table provides representative in vitro cytotoxicity data for a hypothetical HER2-targeted ADC constructed with a disulfide linker and MMAE payload, tested against HER2-positive and HER2-negative breast cancer cell lines.

CompoundCell LineHER2 ExpressionIC50 (nM)
HER2-ADC-SS-MMAE SK-BR-3High0.130[10]
MDA-MB-453Moderate1.87[10]
MDA-MB-231 Negative 98.22 [10]
Unconjugated Antibody SK-BR-3High> 1000
MDA-MB-231Negative> 1000
Free MMAE SK-BR-3High0.5
MDA-MB-231Negative0.7

Table 1: Representative In Vitro Cytotoxicity Data. The data illustrates the target-specific cytotoxicity of the ADC, with significantly higher potency against HER2-positive cells compared to HER2-negative cells.

Signaling Pathway

The cytotoxic payload delivered by the ADC is responsible for inducing cell death. For instance, if the payload is MMAE, it disrupts the cellular microtubule network. Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis).

MMAE_Signaling_Pathway MMAE MMAE Payload Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule MMAE->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 4: Signaling pathway of MMAE-induced apoptosis.

MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.

Conclusion

This compound is a valuable tool for the construction of redox-responsive ADCs in targeted therapy research. The protocols and data presented here provide a framework for the synthesis, purification, and in vitro evaluation of such conjugates. The ability to achieve targeted drug delivery and the potential for a bystander effect make this class of linkers promising for the development of more effective and less toxic cancer therapeutics. Further in vivo studies are necessary to fully evaluate the pharmacokinetic properties and anti-tumor efficacy of ADCs constructed with this linker.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxyethyl disulfide mono-tosylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-tosylate - Formation of Di-tosylated Byproduct: The primary challenge in the tosylation of symmetrical diols like 2,2'-dithiodiethanol is the formation of the di-tosylated product.[1]- Controlled Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (TsCl) (1.1 equivalents) to a solution containing an excess of 2,2'-dithiodiethanol (5 equivalents) over a prolonged period (e.g., 2 hours) at a low temperature (ice bath). This statistical control favors the mono-substituted product.[1] - Catalytic Approach: Employ a catalytic amount of dibutyltin (B87310) oxide (as low as 0.1 mol%) to promote regioselective mono-tosylation.[2] - Silver(I) Oxide Mediation: Use silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI). This method has been shown to be highly selective for mono-tosylation of symmetrical diols.[3][4]
Difficult Purification - Similar Polarity of Products: The mono-tosylate, di-tosylate, and starting diol can have similar polarities, making chromatographic separation (e.g., column chromatography) challenging and time-consuming.- Chromatography-Free Precipitation: After aqueous workup, dissolve the crude product in a minimal amount of a solvent in which the mono-tosylate is soluble (e.g., diethyl ether). Then, add an excess of a non-polar solvent (e.g., hexane) to precipitate the mono-tosylate. This process may need to be repeated to achieve high purity.[1]
Formation of Chloride Byproduct - Nucleophilic Substitution: The tosylate is an excellent leaving group and can be displaced by chloride ions present in the reaction mixture (e.g., from tosyl chloride hydrochloride byproduct). This is more prevalent at higher temperatures and longer reaction times.[5][6]- Use of a Non-Nucleophilic Base: Utilize a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of pyridine (B92270) or triethylamine (B128534) to minimize the formation of the chloride byproduct. - Control Reaction Temperature and Time: Perform the reaction at a low temperature (0 °C) and monitor the reaction progress closely by TLC to avoid prolonged reaction times that can favor byproduct formation.[6]
Reaction Does Not Go to Completion - Insufficient Reagents: The amount of tosyl chloride or base may be insufficient. - Poor Quality Reagents: Reagents, especially tosyl chloride, may have degraded due to moisture.- Check Stoichiometry: Ensure the correct stoichiometry of reagents is used. - Use Fresh Reagents: Use freshly opened or properly stored tosyl chloride. Tosyl chloride is sensitive to moisture and should be handled in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main difficulty is achieving selective mono-tosylation of the symmetrical diol, 2,2'-dithiodiethanol, while minimizing the formation of the di-tosylated byproduct.[1] This is a common challenge in the functionalization of symmetrical diols.

Q2: How can I improve the selectivity for the mono-tosylated product?

A2: Several strategies can enhance mono-tosylation selectivity:

  • Statistical Control: Use a large excess of the diol relative to tosyl chloride and add the tosyl chloride slowly to the reaction mixture.[1]

  • Catalytic Methods: Employ catalysts like dibutyltin oxide or a silver(I) oxide/potassium iodide system, which have been shown to be effective for selective mono-tosylation of diols.[2][7][3][4]

Q3: Are there any alternatives to column chromatography for purification?

A3: Yes, a chromatography-free method involving precipitation can be used. This involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent (like diethyl ether) and then adding an excess of a non-polar solvent (like hexane) to precipitate the desired mono-tosylate.[1]

Q4: Why am I observing a significant amount of a chlorinated byproduct?

A4: The tosylate group is an excellent leaving group, and it can be displaced by nucleophilic chloride ions formed during the reaction (from the HCl byproduct of the reaction between the alcohol and tosyl chloride). This side reaction can be minimized by using a non-nucleophilic base and controlling the reaction temperature and duration.[5][6]

Q5: What is the role of the disulfide bond in this compound?

A5: The disulfide bond serves as a cleavable linker. This is particularly useful in applications like antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved under specific reducing conditions within a target cell to release a payload.[8][9]

Experimental Protocols

Protocol 1: Controlled Tosylation with Stoichiometric Control

This protocol is based on the principle of using an excess of the diol to statistically favor mono-tosylation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-dithiodiethanol (5.0 equivalents) in a suitable solvent (e.g., pyridine or a mixture of dichloromethane (B109758) and triethylamine). Cool the solution to 0 °C in an ice bath.

  • Tosyl Chloride Addition: Dissolve tosyl chloride (1.0 to 1.1 equivalents) in the same solvent. Add this solution dropwise to the cooled diol solution over 2-3 hours with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (or has reached optimal conversion), pour the reaction mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the precipitation method described in the troubleshooting guide or by column chromatography.

Protocol 2: Silver(I) Oxide Mediated Mono-tosylation

This protocol utilizes silver(I) oxide to achieve high selectivity for the mono-tosylate.[3][4]

  • Reaction Setup: To a solution of 2,2'-dithiodiethanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add silver(I) oxide (Ag₂O, 1.0 equivalent) and a catalytic amount of potassium iodide (KI, 0.1 equivalents).

  • Tosyl Chloride Addition: Add tosyl chloride (1.0 equivalent) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble silver salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or precipitation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 2,2'-dithiodiethanol in Solvent B 2. Cool to 0 °C A->B C 3. Slow Addition of Tosyl Chloride B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9a. Column Chromatography H->I J 9b. Precipitation H->J

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckDiTosyl High Di-tosylation? Problem->CheckDiTosyl Yes Purification Successful Synthesis Problem->Purification No CheckChloride Chloride Byproduct Present? CheckDiTosyl->CheckChloride No OptimizeConditions Optimize Stoichiometry & Addition Rate CheckDiTosyl->OptimizeConditions Yes ChangeBase Use Non-nucleophilic Base CheckChloride->ChangeBase Yes CheckChloride->Purification No UseCatalyst Consider Catalytic Method (Bu2SnO or Ag2O) OptimizeConditions->UseCatalyst ControlTempTime Lower Temperature & Reduce Reaction Time ChangeBase->ControlTempTime

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 2-Hydroxyethyl Disulfide Mono-tosylate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-hydroxyethyl disulfide mono-tosylate in bioconjugation experiments. The information provided is based on general principles of organic chemistry and bioconjugation, as specific literature on the side reactions of this particular compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioconjugation?

A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a tosylate and a disulfide bond. The tosylate group is an excellent leaving group for nucleophilic substitution, making it reactive towards nucleophilic groups on biomolecules, such as thiols (cysteines) and to a lesser extent, amines (lysines). The disulfide bond can be cleaved under reducing conditions, for example, in the intracellular environment, which has a higher concentration of reducing agents like glutathione. This property makes it a valuable tool for creating cleavable bioconjugates, such as antibody-drug conjugates (ADCs), where the payload needs to be released at the target site.

Q2: What are the potential side reactions when using this compound?

A2: The primary side reactions can be categorized based on the reactive groups present in the molecule: the tosylate group and the disulfide bond.

  • Tosyl Group-Related Side Reactions:

    • Reaction with non-target nucleophiles: Besides the intended target (e.g., a specific cysteine residue), the tosylate group can react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) or the imidazole (B134444) group of histidine, especially at higher pH.

    • Hydrolysis: The tosylate group can be hydrolyzed in aqueous buffers, especially at non-neutral pH and elevated temperatures, leading to the inactivation of the linker.

  • Disulfide Bond-Related Side Reactions:

    • Disulfide Exchange/Scrambling: The disulfide bond in the linker can react with free thiols on the biomolecule or in the buffer (e.g., from a reducing agent), leading to the formation of unintended disulfide bonds. This is more likely to occur at alkaline pH.

    • Premature Reduction: The disulfide bond may be prematurely reduced if the reaction conditions are not carefully controlled and reducing agents are present.

Q3: How can I minimize these side reactions?

A3: Minimizing side reactions requires careful control of the reaction conditions:

  • pH Control: For targeting cysteine thiols, a pH range of 6.5-7.5 is generally recommended. At this pH, the thiol is sufficiently nucleophilic to react with the tosylate, while minimizing the reactivity of amines and reducing the risk of disulfide scrambling that is more prevalent at alkaline pH.

  • Temperature: Perform the conjugation at a controlled temperature, typically ranging from 4°C to room temperature, to minimize hydrolysis of the tosylate group.

  • Buffer Selection: Avoid buffers containing nucleophiles (e.g., Tris, glycine) as they can compete with the intended reaction. Phosphate-buffered saline (PBS) or HEPES buffers are generally good choices.

  • Exclusion of Reducing Agents: Ensure that no reducing agents are present during the conjugation reaction to prevent premature cleavage of the disulfide bond.

  • Stoichiometry: Use an appropriate molar ratio of the linker to the biomolecule to favor the desired reaction and minimize off-target modifications.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of the tosylate group. 2. Incorrect pH for the reaction. 3. Inactive biomolecule (e.g., target thiol is oxidized). 4. Buffer contains competing nucleophiles.1. Use freshly prepared solutions of the linker. Perform the reaction at a lower temperature (e.g., 4°C). 2. Optimize the reaction pH. For thiol-specific conjugation, maintain a pH of 6.5-7.5. 3. Ensure the target thiol on the biomolecule is reduced and available for reaction. Pre-treat the biomolecule with a mild reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding the linker. 4. Use a non-nucleophilic buffer such as PBS or HEPES.
Heterogeneous Product Mixture (Multiple Conjugation Sites) 1. Reaction with non-target nucleophiles (e.g., lysines, histidines). 2. Disulfide scrambling.1. Lower the reaction pH to increase the selectivity for thiols over amines. A pH of 6.5-7.0 is a good starting point. 2. Perform the reaction at a neutral or slightly acidic pH (6.5-7.0) to minimize disulfide exchange. Avoid alkaline conditions.
Loss of Biological Activity of the Conjugate 1. Modification of an amino acid residue critical for the biomolecule's function. 2. Aggregation of the bioconjugate.1. If the target site is near the active site, consider engineering a new conjugation site away from it. Reduce the molar excess of the linker to minimize random, non-specific conjugation. 2. Optimize buffer conditions (e.g., ionic strength, excipients). Screen for additives that prevent aggregation (e.g., arginine, polysorbates).
Premature Cleavage of the Disulfide Bond 1. Presence of reducing agents in the reaction or purification buffers.1. Ensure all buffers are free of reducing agents like DTT or TCEP during and after the conjugation, unless cleavage is intended.

Experimental Protocols

General Protocol for Bioconjugation of a Thiol-Containing Protein with this compound

  • Protein Preparation:

    • If the protein has disulfide-linked cysteines that need to be targeted, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) and add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at room temperature for 1-2 hours.

    • Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.0).

  • Conjugation Reaction:

    • Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.

    • Immediately add the desired molar excess of the linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol (e.g., cysteine or N-acetylcysteine) can be added to react with any excess linker.

  • Purification:

    • Remove the excess linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) using a suitable storage buffer.

  • Characterization:

    • Characterize the resulting bioconjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using techniques such as UV/Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-SH (e.g., Protein with Cysteine) Conjugate Biomolecule-S-S-S-CH2CH2OH (Desired Conjugate) Biomolecule->Conjugate Nucleophilic Attack Linker Tos-S-S-CH2CH2OH (this compound) Linker->Conjugate Tosylate_ion Tos- Linker->Tosylate_ion Leaving Group

Caption: General reaction scheme for the conjugation of a thiol-containing biomolecule.

Side_Reactions cluster_tosyl Tosyl-Related Side Reactions cluster_disulfide Disulfide-Related Side Reactions Start Tos-S-S-R-OH (Linker) Hydrolysis Hydrolysis (HO-S-S-R-OH + Tos-OH) Start->Hydrolysis H2O Amine_Reaction Reaction with Amines (Biomolecule-NH-S-S-R-OH) Start->Amine_Reaction Biomolecule-NH2 (e.g., Lysine) Scrambling Disulfide Scrambling (Biomolecule-S-S-Linker-S-Biomolecule) Start->Scrambling Free Thiol (R'-SH) Reduction Premature Reduction (Tos-SH + HS-R-OH) Start->Reduction Reducing Agent

Caption: Potential side reactions of this compound.

Technical Support Center: Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxyethyl disulfide mono-tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving high selectivity for the mono-tosylated product over the di-tosylated byproduct?

A1: The most critical factor is maintaining a low effective concentration of tosyl chloride (TsCl) relative to the 2-hydroxyethyl disulfide. This can be achieved through several strategic approaches, including using a significant excess of the diol, slow and controlled addition of TsCl, and performing the reaction at low temperatures.[1] These techniques are designed to favor the statistical advantage of tosylating only one of the two equivalent hydroxyl groups.[1]

Q2: What is the recommended solvent and base for this reaction?

A2: A common and effective solvent system is a mild, non-nucleophilic base that can also act as the solvent, such as pyridine (B92270).[1][2] Alternatively, a polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is also a suitable choice.[3][4] The use of a mild base can help to avoid potential side reactions.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][5][6] You should spot the starting material (2-hydroxyethyl disulfide), the reaction mixture, and a co-spot of the starting material and reaction mixture. The disappearance of the starting material spot and the appearance of new spots corresponding to the mono-tosylate and potentially the di-tosylate will indicate the reaction's progress. The product spots will likely have a higher Rf value than the starting diol due to the less polar nature of the tosylated product.

Q4: Are there any common side reactions to be aware of?

A4: Yes, the primary side reaction is the formation of the di-tosylated product, bis(2-(p-toluenesulfonyloxy)ethyl) disulfide. Another potential side reaction, especially if the reaction is carried out in the presence of chloride ions (e.g., from the tosyl chloride hydrochloride byproduct if not adequately scavenged by the base), is the conversion of the tosylate to a chloride, forming 2-(chloroethyl) 2'-hydroxyethyl disulfide.[7]

Q5: What is the best way to purify the this compound?

A5: A chromatography-free purification method is often preferred for its scalability and cost-effectiveness.[1] This typically involves an aqueous workup to remove the base and any water-soluble byproducts, followed by extraction with an organic solvent. The mono-tosylate can then be separated from the di-tosylate and unreacted diol by precipitation. For instance, dissolving the crude product in a minimal amount of a solvent in which the mono-tosylate is soluble but the di-tosylate is less so (e.g., diethyl ether) and then adding a non-polar solvent (e.g., hexane) can induce the precipitation of the desired product.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Mono-tosylate Product

If you are experiencing a low yield of the desired this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution Rationale
Suboptimal Stoichiometry Increase the molar excess of 2-hydroxyethyl disulfide to tosyl chloride. Ratios of 3:1 to 5:1 are a good starting point.A higher concentration of the diol increases the statistical probability of a tosyl chloride molecule reacting with an unreacted diol rather than a mono-tosylated molecule.[1]
Rapid Addition of Tosyl Chloride Add the tosyl chloride solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.Slow addition maintains a low concentration of the limiting reagent (TsCl), which is crucial for selective mono-tosylation.[1]
Reaction Temperature is Too High Perform the reaction at a lower temperature. An ice bath (0 °C) is a common starting point.Lowering the temperature reduces the reaction rate, which can enhance the selectivity for the mono-tosylated product.[1]
Incomplete Reaction Extend the reaction time and monitor closely by TLC until the starting material is consumed.The reaction may be slow, especially at lower temperatures. Ensure it has gone to completion before workup.
Degradation of Product During Workup Ensure the aqueous workup is performed with cold solutions and minimize the time the product is in contact with acidic or basic aqueous layers.Tosylates can be susceptible to hydrolysis under harsh conditions.
Problem 2: High Contamination with Di-tosylated Byproduct

If your final product is significantly contaminated with bis(2-(p-toluenesulfonyloxy)ethyl) disulfide, the following adjustments can improve the selectivity.

Parameter Recommendation to Increase Mono-tosylate:Di-tosylate Ratio Expected Outcome
Molar Ratio (Diol:TsCl) Increase from 2:1 to 4:1 or higher.A higher excess of the diol will statistically favor mono-tosylation.
Temperature Decrease from room temperature to 0 °C or -10 °C.Lower temperatures can improve selectivity by slowing down the second tosylation reaction.
Addition Time of TsCl Increase from 15 minutes to 1-2 hours.Slower addition keeps the instantaneous concentration of TsCl low, favoring reaction with the more abundant diol.
Base Strength Use a milder base like pyridine instead of a stronger, more hindered base.A milder base can lead to a more controlled reaction.
Problem 3: Product is Unstable or Decomposes

If you observe product degradation, consider these factors.

Symptom Potential Cause Solution
Appearance of an unexpected spot on TLC with a similar Rf to the product. Formation of the corresponding chloride.[7]Use a base that is an effective HCl scavenger (e.g., pyridine, triethylamine). Ensure anhydrous conditions to prevent the hydrolysis of TsCl, which can generate HCl.
Product degrades during purification. Hydrolysis of the tosylate group.Avoid prolonged exposure to acidic or basic conditions during workup. Use column chromatography with a neutral solvent system if precipitation methods are ineffective.
Product darkens or decomposes upon storage. Instability at room temperature or exposure to light.Store the purified product at low temperatures (e.g., -20 °C) and protected from light.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on established methods for the selective mono-tosylation of symmetrical diols.[1] Optimization may be required.

Materials:

  • 2-Hydroxyethyl disulfide

  • p-Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-hydroxyethyl disulfide (e.g., 3 equivalents) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve p-tosyl chloride (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the stirred diol solution over 1-2 hours.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of diethyl ether and add hexane until the solution becomes cloudy.

  • Store the solution at a low temperature (e.g., 4 °C or -20 °C) to allow the mono-tosylate to precipitate.

  • Isolate the precipitate by filtration and wash with cold hexane.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents - 2-Hydroxyethyl disulfide - p-Tosyl chloride - Pyridine/DCM reaction 2. Reaction - Dissolve diol in base - Cool to 0°C - Slow addition of TsCl reagents->reaction monitoring 3. Monitoring - TLC analysis reaction->monitoring workup 4. Workup - Quench with water - Extraction - Washes monitoring->workup Reaction Complete purification 5. Purification - Precipitation (Ether/Hexane) workup->purification product 6. Final Product - 2-Hydroxyethyl disulfide  mono-tosylate purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Di-tosylate? check_yield->check_purity No adjust_stoichiometry Increase Diol Excess check_yield->adjust_stoichiometry Yes slow_addition Slower TsCl Addition check_purity->slow_addition Yes successful_synthesis Successful Synthesis check_purity->successful_synthesis No adjust_stoichiometry->slow_addition lower_temp Lower Reaction Temp. slow_addition->lower_temp lower_temp->start Retry Synthesis

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing the Stability of Antibody-Drug Conjugates (ADCs) with Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Antibody-Drug Conjugates (ADCs) utilizing disulfide linkers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving disulfide-linked ADCs.

Issue 1: Premature Payload Release in Plasma/Serum Stability Assays

Question: My disulfide-linked ADC is showing significant payload release in plasma or serum stability assays. What are the potential causes and how can I address this?

Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary causes for instability of disulfide linkers in circulation are thiol-disulfide exchange with endogenous thiols like albumin and glutathione (B108866), and enzymatic cleavage.[2][3]

Potential Causes & Solutions:

CauseRecommended Action
Thiol-Disulfide Exchange: The disulfide bond in the linker is susceptible to exchange with circulating thiols, such as albumin and cysteine, leading to premature drug release.[4]1. Introduce Steric Hindrance: Modify the linker by adding alkyl groups (e.g., methyl groups) adjacent to the disulfide bond. This sterically hinders the approach of reducing agents.[5][6] 2. Optimize Conjugation Site: The choice of cysteine conjugation site on the antibody can influence linker stability. Sites with reduced solvent accessibility may offer steric protection to the disulfide bond.[7][8]
Enzymatic Cleavage: Certain enzymes in the blood, like thioredoxin (TRX) and glutaredoxin (GRX), can catalytically cleave some disulfide bonds.[2]1. Evaluate Linker Susceptibility: Test the stability of your ADC in the presence of purified TRX and GRX to determine if this is a significant degradation pathway. 2. Redesign the Linker: If enzymatic cleavage is confirmed, redesigning the linker to be a poorer substrate for these enzymes may be necessary.[2]
Disulfide Bond Scrambling: Incorrect disulfide bond pairing during ADC production or storage can lead to unstable isoforms.[9][10]1. Optimize pH: Maintain a slightly acidic pH (around 6.5) during conjugation and for the final formulation, as alkaline conditions can promote disulfide exchange.[9][10] 2. Control Redox Environment: Use a balanced ratio of reducing and oxidizing agents during the manufacturing process to ensure proper disulfide bond formation.[9]

Experimental Workflow for Troubleshooting Premature Cleavage

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Experimental Validation cluster_3 Solution Implementation Premature_Release Premature Payload Release in Plasma Stability Assay Thiol_Exchange Hypothesis: Thiol-Disulfide Exchange Premature_Release->Thiol_Exchange Potential Causes Enzymatic_Cleavage Hypothesis: Enzymatic Cleavage Premature_Release->Enzymatic_Cleavage Potential Causes Assay_Albumin Incubate ADC with Purified Albumin/Cysteine Thiol_Exchange->Assay_Albumin Test Hypothesis Assay_Enzymes Incubate ADC with Purified TRX/GRX Enzymatic_Cleavage->Assay_Enzymes Test Hypothesis Redesign_Linker Redesign Linker with Steric Hindrance Assay_Albumin->Redesign_Linker If Confirmed Optimize_Site Optimize Conjugation Site Assay_Albumin->Optimize_Site If Confirmed Redesign_Linker_Enzyme Redesign Linker to be Poor Enzyme Substrate Assay_Enzymes->Redesign_Linker_Enzyme If Confirmed

Troubleshooting workflow for premature payload release.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for disulfide-linked ADCs inside a target cell?

A1: Disulfide linkers are designed to be stable in the bloodstream and release the cytotoxic payload within the reducing environment of the tumor cell.[] The intracellular release is primarily triggered by the high concentration of glutathione (GSH) in the cytoplasm (1-10 mM), which is significantly higher than in the blood plasma (~2 µM).[7][] This high GSH concentration facilitates the reduction of the disulfide bond, cleaving the linker and releasing the active drug.[13]

ADC Internalization and Payload Release Pathway

G cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC in Circulation Target_Cell Target Cancer Cell ADC->Target_Cell Binding to Antigen Endosome Endosome Target_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (GSH-mediated reduction) Lysosome->Payload_Release Antibody Degradation & Disulfide Reduction Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity Induces

Cellular pathway of ADC action.

Q2: How does the conjugation site on the antibody affect the stability of a disulfide linker?

A2: The specific cysteine residue on the antibody to which the linker-payload is attached can significantly impact the stability of the ADC.[7][8] Attaching the drug to an engineered cysteine at a site with reduced solvent accessibility can provide steric protection to the disulfide bond, thereby enhancing its stability in circulation.[7] Conversely, conjugation at more solvent-exposed sites may lead to increased susceptibility to thiol-disulfide exchange. The choice of conjugation site is a key parameter to modulate ADC stability and, consequently, its efficacy.[8]

Q3: What are the key analytical methods to assess the stability of disulfide-linked ADCs?

A3: A multi-faceted approach is required to evaluate the stability of ADCs.[14] Key analytical techniques include:

  • Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and monitor changes over time, indicating payload loss.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for measuring the loss of payload at the protein level or as a released drug.[15][16] It can be used for both intact and reduced ADC analysis.[16][17]

  • Size-Exclusion Chromatography (SEC): To assess for aggregation, which can be an indicator of physical instability.[18]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different ADC species.[19]

Q4: How can I improve the homogeneity of my disulfide-linked ADC preparation?

A4: Heterogeneity in ADCs, particularly a wide distribution of DAR values, can impact efficacy and safety.[20] To improve homogeneity:

  • Site-Specific Conjugation: Utilize engineered cysteine residues (e.g., Thiomab technology) to introduce reactive thiols at specific, defined locations on the antibody.[] This allows for precise control over the conjugation site and results in a more uniform DAR.[7]

  • Disulfide Bridging Technologies: Employ reagents that re-bridge the reduced interchain disulfide bonds of the antibody, which can result in a narrower DAR distribution and improved stability compared to traditional maleimide (B117702) conjugation.[21][22]

Experimental Protocols

Protocol 1: In Vitro Plasma/Serum Stability Assay

This protocol outlines a general procedure to assess the stability of a disulfide-linked ADC in plasma or serum.

Materials:

  • Disulfide-linked ADC

  • Human or animal (e.g., rat, mouse) plasma or serum (IgG depleted is recommended to reduce background)[16]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Reducing agent (e.g., DTT or TCEP)

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma or serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[16]

  • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • For analysis, thaw the samples and capture the ADC using Protein A/G magnetic beads.

  • Wash the beads with PBS to remove unbound plasma/serum components.

  • Elute the ADC from the beads.

  • For reduced analysis, treat the eluted ADC with a reducing agent to separate the heavy and light chains.[16]

  • Analyze the samples by LC-MS to determine the average DAR at each time point by measuring the relative abundance of different drug-loaded antibody fragments.[16][17]

Data Analysis Workflow for Stability Assay

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Results Incubation Incubate ADC in Serum (37°C, Timepoints) Capture Capture ADC with Protein A/G Beads Incubation->Capture Elution Elute and Reduce ADC Capture->Elution LCMS LC-MS Analysis Elution->LCMS DAR_Calc Calculate Average DAR LCMS->DAR_Calc Plot Plot DAR vs. Time DAR_Calc->Plot Stability_Assess Assess Stability Profile Plot->Stability_Assess

Workflow for ADC stability data analysis.

Quantitative Data Summary

Table 1: Impact of Steric Hindrance on Disulfide Linker Stability

Linker ModificationIn Vivo Stability (% Drug Loss after 7 days)Reference
Unhindered DisulfideHigh drug loss[7]
Addition of one methyl group~10% drug loss[7]
Addition of two methyl groupsFurther increased stability[5]

Table 2: Influence of Conjugation Site on In Vivo Stability of Anti-CD22-DM1

Conjugation SiteStabilityEfficacy in Xenograft ModelReference
V205CUnstableModest tumor growth delay[7]
K149CStableComplete tumor regression[7]

References

Technical Support Center: Troubleshooting Poor Conjugation Efficiency with 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor conjugation efficiency with 2-hydroxyethyl disulfide mono-tosylate. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional, cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2] It features a tosyl group that is an excellent leaving group for nucleophilic substitution, and a disulfide bond that can be cleaved under reducing conditions, allowing for the release of a conjugated molecule.[3] The terminal hydroxyl group offers a site for further derivatization.[3]

Q2: What is the mechanism of conjugation using this compound with a thiol-containing biomolecule?

A2: The primary mechanism involves a nucleophilic attack by a deprotonated thiol (thiolate) group from a cysteine residue on the biomolecule onto the carbon atom bearing the tosylate leaving group. This results in the formation of a new disulfide bond, linking the biomolecule to the 2-hydroxyethyl disulfide moiety.

Q3: Why is my conjugation efficiency low?

A3: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, temperature, molar ratio), degradation of the reagent, issues with the biomolecule's reactivity, or the presence of competing substances. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Q4: Can this reagent be used to conjugate to functional groups other than thiols?

A4: The tosylate group is highly reactive towards nucleophiles in general.[3] While thiols are common reaction partners, other nucleophilic groups such as amines could potentially react, though they are generally less reactive than thiolates under typical conjugation conditions. Reaction conditions would need to be optimized for alternative nucleophiles.

Troubleshooting Guide

Problem 1: Low or No Conjugate Formation
Potential Cause Recommended Action
Suboptimal Reaction pH The reaction of the tosylate with a thiol requires a deprotonated thiol (thiolate). Ensure the reaction buffer pH is maintained between 7.5 and 8.5 to facilitate thiolate formation without promoting significant disulfide bond scrambling.[4]
Inefficient Nucleophilic Attack Increase the molar excess of the this compound reagent to 5-20 fold over the biomolecule to drive the reaction forward.
Degraded Reagent The tosylate group is susceptible to hydrolysis. Ensure the reagent is stored under dry conditions at -20°C.[3] Use anhydrous solvents like DMF or DMSO for stock solutions to prevent moisture contamination.[3] Prepare fresh solutions before each experiment.
Presence of Competing Nucleophiles Buffers containing nucleophiles (e.g., Tris) can compete with the target thiol. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.
Steric Hindrance at the Conjugation Site The thiol group on the biomolecule may be sterically inaccessible. Consider denaturing and refolding the protein under controlled conditions to improve accessibility, though this may impact protein function.
Incorrect Reagent Purity The synthesis of mono-tosylates can sometimes result in bis-tosylate byproducts, which could affect reaction stoichiometry and efficiency.[5] Verify the purity of your reagent if possible.
Problem 2: Protein Aggregation or Precipitation During Conjugation
Potential Cause Recommended Action
Incorrect Buffer Conditions Ensure the pH and ionic strength of your buffer are optimal for your protein's stability.[6]
Excessive Organic Solvent If using an organic solvent to dissolve the reagent, keep the final concentration in the reaction mixture low (typically <10%) to avoid denaturing the protein.
High Protein Concentration Working with high protein concentrations can sometimes lead to aggregation. Try reducing the protein concentration.
Problem 3: Unstable Conjugate or Loss of Conjugated Molecule
Potential Cause Recommended Action
Presence of Reducing Agents The disulfide bond in the linker is susceptible to cleavage by reducing agents. Ensure all purification steps after conjugation are performed in the absence of reducing agents like DTT or TCEP.
Disulfide Exchange with Free Thiols After conjugation, cap any remaining free thiols on the protein using a capping reagent like N-ethylmaleimide (NEM) to prevent disulfide exchange reactions that could lead to deconjugation.

Experimental Protocols

General Protocol for Conjugation of a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5) to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[6][7]

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by size exclusion chromatography (SEC) or dialysis.

Workflow for Troubleshooting Poor Conjugation Efficiency

G cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization cluster_analysis Analysis cluster_outcome Outcome start Poor Conjugation Efficiency Observed reagent_check Verify Reagent Quality (Freshness, Storage) start->reagent_check buffer_check Check Buffer Composition (pH, Nucleophiles) reagent_check->buffer_check Reagent OK analyze Analyze Conjugate (SDS-PAGE, MS) reagent_check->analyze Reagent Degraded protein_check Confirm Free Thiol Availability (Reduction Step) buffer_check->protein_check Buffer OK buffer_check->analyze Buffer Issue molar_ratio Increase Molar Ratio of Reagent protein_check->molar_ratio Protein OK protein_check->analyze No Free Thiols reaction_time Increase Reaction Time or Temperature molar_ratio->reaction_time ph_optimization Optimize Reaction pH (7.5 - 8.5) reaction_time->ph_optimization ph_optimization->analyze success Successful Conjugation analyze->success Efficiency Improved failure Persistent Failure: Consult Further analyze->failure No Improvement

Caption: A flowchart for systematically troubleshooting poor conjugation efficiency.

Relationship between Reaction Parameters and Conjugation Outcome

G cluster_inputs Reaction Parameters cluster_outputs Conjugation Outcomes pH Reaction pH Efficiency Conjugation Efficiency pH->Efficiency Increases (to optimum) SideReactions Side Reactions (e.g., Hydrolysis, Disulfide Scrambling) pH->SideReactions Increases at high pH ProteinStability Protein Stability pH->ProteinStability Can decrease at extremes MolarRatio Reagent:Protein Molar Ratio MolarRatio->Efficiency Increases MolarRatio->SideReactions May increase Temperature Reaction Temperature Temperature->Efficiency Increases Temperature->SideReactions Increases Temperature->ProteinStability Decreases at high temp Time Reaction Time Time->Efficiency Increases Time->SideReactions Increases

Caption: Key reaction parameters and their impact on conjugation outcomes.

References

Technical Support Center: Purification Strategies for 2-Hydroxyethyl Disulfide Mono-tosylate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-hydroxyethyl disulfide mono-tosylate conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of these bioconjugates.

Troubleshooting Guides

The purification of this compound conjugates can present several challenges, from low recovery to impurity issues. The following guides are designed to help you identify and resolve common problems encountered during your experiments.

Guide 1: Low Yield or Loss of Conjugate

Low recovery of the desired conjugate is a frequent issue. The following table outlines potential causes and recommended solutions.

Problem Potential Cause Recommended Solution Relevant Data/Notes
Low overall yield after purification Inefficient Purification Method: The chosen purification technique may not be optimal for the specific conjugate, leading to product loss.[1]- Optimize chromatography conditions: Adjust the resin, gradient, and flow rate for column chromatography. For HPLC, screen different columns (e.g., C4, C8, C18) and mobile phase compositions.[2]- Consider an alternative purification method: If using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC) might provide better resolution and yield, or vice-versa.[3] Tangential flow filtration (TFF) is a scalable option for buffer exchange and removal of small molecule impurities with potentially high recovery rates (>90%).[]HIC can be effective for separating conjugates based on their drug-to-antibody ratio (DAR).[]
Precipitation/Aggregation of the Conjugate: The conjugation of a potentially hydrophobic tosylated linker can increase the propensity for the biomolecule to aggregate, leading to loss during filtration or chromatography.[5][6]- Optimize buffer conditions: Screen different pH values and ionic strengths. The inclusion of excipients such as arginine or polysorbates can help to reduce aggregation.[5]- Use a hydrophilic linker: If aggregation is a persistent issue, consider using a linker with a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility.[1]The optimal pH for disulfide bond stability is around 3.0, which may also help to minimize aggregation.[7]
Non-specific Adsorption: The conjugate may be adsorbing to the purification column or other surfaces.- Passivate surfaces: Pre-treat glassware and chromatography columns.- Adjust buffer composition: Include additives like non-ionic detergents (e.g., Tween-20) at low concentrations to reduce non-specific binding.Be cautious with detergents as they can sometimes interfere with downstream applications.
Loss of payload (cleavage of disulfide bond) Reductive Environment: The disulfide bond in the linker is susceptible to reduction by free thiols.- Work at acidic pH: Maintaining a low pH (around 3-4) will keep free thiols protonated and less reactive, thus minimizing disulfide scrambling and reduction.[8]- Avoid reducing agents: Ensure that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) are present in the purification buffers.[9]The stability of disulfide bonds is significantly higher at acidic pH compared to neutral or basic conditions.[7]
High pH: Alkaline conditions can promote disulfide bond scrambling and cleavage.[10]- Maintain a neutral or slightly acidic pH during purification steps whenever possible.Disulfide exchange is more likely to occur at pH > 7.5.[5]
Guide 2: Impurities in the Final Product

Achieving high purity is critical for the efficacy and safety of bioconjugates. This guide addresses common impurity issues.

Problem Potential Cause Recommended Solution Relevant Data/Notes
Presence of unconjugated biomolecule Incomplete Conjugation Reaction: The reaction may not have gone to completion, leaving unreacted starting material.- Optimize reaction conditions: Increase the molar excess of the tosylated linker, extend the reaction time, or adjust the pH.[11]- Purification Strategy: Use a purification method that effectively separates the conjugate from the unconjugated biomolecule, such as HIC, which can resolve species with different DARs.[]A higher DAR generally leads to increased hydrophobicity, allowing for separation on HIC.
Presence of free linker or hydrolyzed tosylate Excess Reagents in the Reaction: A large excess of the linker is often used to drive the conjugation reaction to completion.- Incorporate a quenching step: After the conjugation reaction, add a small molecule with a nucleophilic group (e.g., Tris or glycine) to react with any remaining tosylate.[5]- Efficient post-conjugation cleanup: Use TFF (ultrafiltration/diafiltration) or SEC to effectively remove small molecule impurities.[3][]TFF is particularly efficient for removing small molecules from macromolecular products.[]
Hydrolysis of the Tosylate Group: The tosyl group can be hydrolyzed, especially under non-optimal pH conditions or prolonged exposure to aqueous buffers.[9][12]- Perform purification steps promptly after the reaction is complete.- Maintain a neutral pH where the tosylate group is more stable.The rate of hydrolysis is dependent on pH and temperature.[12]
Heterogeneous Product (Multiple DAR species) Stochastic Nature of Conjugation: The conjugation reaction may occur at multiple sites on the biomolecule, leading to a mixture of products with different numbers of attached linkers.- Site-specific conjugation strategies: If homogeneity is critical, consider alternative conjugation chemistries that target specific sites on the biomolecule.[13]- High-resolution purification: Employ high-performance chromatography techniques like HIC or reverse-phase HPLC to separate different DAR species.[14]HIC is a common method for analyzing and purifying ADCs based on their DAR.[14]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the purification of my this compound conjugate?

A1: Before purifying your conjugate, it is crucial to ensure that the starting biomolecule (e.g., antibody) is in a suitable buffer. Many commercial antibodies are supplied in buffers containing primary amines (like Tris) or preservatives (like sodium azide) which can interfere with the conjugation reaction.[11][15] Therefore, a buffer exchange step using methods like dialysis, desalting columns, or TFF is highly recommended to transfer the biomolecule into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[11][15]

Q2: How can I prevent the disulfide bond in my linker from being cleaved during purification?

A2: The disulfide bond is sensitive to reducing agents and can be unstable at high pH. To prevent cleavage, ensure that all your purification buffers are free of reducing agents like DTT or TCEP.[9] It is also advisable to perform purification steps at a neutral or slightly acidic pH (pH 6.5-7.5) to minimize disulfide bond scrambling, which is more prevalent at alkaline pH.[8]

Q3: My conjugate appears to be aggregating. What can I do to improve its solubility?

A3: Aggregation is a common issue, especially when conjugating hydrophobic molecules.[6] To mitigate this, you can try several strategies:

  • Optimize the buffer: Screen different pH levels and ionic strengths. Adding excipients like arginine (e.g., 0.1-0.5 M) or non-ionic surfactants like polysorbate 20 (e.g., 0.01-0.05%) can help to prevent aggregation.[5]

  • Lower the protein concentration: Working with lower concentrations of the conjugate can reduce the likelihood of intermolecular interactions that lead to aggregation.

  • Consider the linker design: If aggregation persists, using a linker that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG), can significantly improve the solubility of the final conjugate.[1]

Q4: What is the best chromatography method to purify my conjugate?

A4: The optimal method depends on the specific properties of your conjugate and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): This is a good choice for removing small molecule impurities like excess linker and quenching reagents. However, it may not effectively separate unconjugated biomolecules from the conjugate or different DAR species.[3]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating biomolecules based on hydrophobicity. Since the addition of the linker increases hydrophobicity, HIC can often separate conjugates from unconjugated biomolecules and even resolve different DAR species.[]

  • Ion Exchange Chromatography (IEX): If the conjugation significantly alters the overall charge of the biomolecule, IEX can be an effective purification method.[]

  • Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique typically used for analytical purposes but can also be adapted for purification. It is particularly useful for smaller biomolecules and for separating species with very similar properties.[14][16]

Q5: How do I remove unreacted p-toluenesulfonyl chloride (TsCl) or other tosylation reaction byproducts before conjugation?

A5: If you are synthesizing the this compound linker yourself, it is crucial to purify it before conjugation. Unreacted TsCl can be removed by washing the reaction mixture with an aqueous base (like sodium bicarbonate solution) to hydrolyze the TsCl, followed by extraction with an organic solvent.[17] Column chromatography on silica (B1680970) gel is also a common method for purifying tosylated small molecules.[6]

Experimental Protocols

Protocol 1: General Column Chromatography Purification (SEC or HIC)
  • Column Preparation:

    • Select the appropriate resin (e.g., Sephacryl S-200 for SEC, Phenyl Sepharose for HIC).

    • Pack the column according to the manufacturer's instructions.

    • Equilibrate the column with at least 3-5 column volumes of the chosen equilibration buffer. For HIC, this will be a high-salt buffer.

  • Sample Preparation:

    • Ensure your crude conjugate mixture is clear and free of precipitates by centrifugation or filtration (0.22 µm filter).

    • For HIC, adjust the salt concentration of your sample to match the equilibration buffer.

  • Sample Loading and Elution:

    • Load the prepared sample onto the column.

    • For SEC: Elute with the equilibration buffer at a constant flow rate. The conjugate should elute in the initial fractions, followed by smaller impurities.

    • For HIC: Elute with a decreasing salt gradient. The unconjugated biomolecule will typically elute first, followed by the conjugate species in order of increasing DAR.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Analyze the collected fractions by SDS-PAGE and/or HPLC to identify those containing the purified conjugate.

  • Pooling and Concentration:

    • Pool the fractions containing the pure product.

    • Concentrate the purified conjugate and exchange it into the final storage buffer using TFF or centrifugal concentrators.

Protocol 2: Analytical Reverse-Phase HPLC for Purity Assessment
  • System Preparation:

    • Use a C4, C8, or C18 reverse-phase column suitable for protein or conjugate analysis.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Sample Preparation:

    • Dilute a small aliquot of your purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute with a linear gradient of increasing Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).

  • Detection and Analysis:

    • Monitor the elution profile using a UV detector at 280 nm and/or a wavelength corresponding to the absorbance of the conjugated payload.

    • Integrate the peak areas to determine the purity of the conjugate and the relative amounts of any impurities.

Visualizations

experimental_workflow start Crude Conjugation Reaction Mixture purification_step purification_step start->purification_step Purification Method (e.g., SEC, HIC, TFF) analysis_step analysis_step purification_step->analysis_step Fraction Analysis (SDS-PAGE, HPLC) final_product Purified Conjugate analysis_step->final_product Pool Pure Fractions & Concentrate

Caption: A generalized experimental workflow for the purification of bioconjugates.

troubleshooting_logic issue issue cause cause solution solution issue_yield Low Yield? cause_agg Aggregation? issue_yield->cause_agg Yes solution_agg Optimize Buffer (pH, Excipients) cause_agg->solution_agg Yes cause_cleavage Cleavage? cause_agg->cause_cleavage No solution_cleavage Adjust pH (Avoid high pH) cause_cleavage->solution_cleavage Yes solution_method Optimize Purification Method cause_cleavage->solution_method No

References

dealing with solubility issues of 2-hydroxyethyl disulfide mono-tosylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxyethyl disulfide mono-tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding its use, with a particular focus on addressing solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains three key functional groups: a hydroxyl (-OH) group, a tosylate (-OTs) group, and a disulfide (-S-S-) bond.[1] The tosylate is an excellent leaving group, making it highly reactive towards nucleophiles for conjugation, while the hydroxyl group provides a site for further chemical modification.[1] The disulfide bond is cleavable under reducing conditions, which is a desirable feature in applications such as drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs) for controlled release of a payload.[1][2][3]

Q2: What are the general solubility characteristics of this compound?

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: As mentioned, the inherent chemical structure of this compound contributes to its poor aqueous solubility. If you are observing insolubility, it is likely due to the high lipophilicity of the molecule. This is a common challenge with complex organic molecules used in bioconjugation.

Troubleshooting Guide: Addressing Solubility Issues

If you are encountering solubility problems with this compound in your aqueous experimental setup, please follow the systematic troubleshooting workflow outlined below.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Observed organic_solvent Dissolve in Minimal Organic Solvent First? start->organic_solvent add_to_aqueous Add Organic Stock to Aqueous Buffer organic_solvent->add_to_aqueous Yes alternative Consider Alternative Strategies organic_solvent->alternative No precipitation Precipitation Occurs? add_to_aqueous->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes success Success: Compound Dissolved precipitation->success No lower_conc->add_to_aqueous lower_conc->alternative Still Precipitates cosolvent Increase Co-solvent Percentage cosolvent->add_to_aqueous cosolvent->alternative Still Precipitates end End: Re-evaluate Experimental Design alternative->end

Caption: Troubleshooting workflow for dissolving this compound.

Step 1: Preparation of an Organic Stock Solution

It is standard practice for compounds with poor aqueous solubility to first be dissolved in a water-miscible organic solvent to create a concentrated stock solution.

  • Recommended Solvents:

  • Protocol:

    • Weigh the desired amount of this compound in a suitable vial.

    • Add a minimal amount of anhydrous DMSO or DMF to completely dissolve the solid.

    • Vortex briefly to ensure homogeneity.

Step 2: Addition to Aqueous Buffer

Once you have a clear organic stock solution, you can add it to your aqueous buffer.

  • Protocol:

    • While vortexing or stirring your aqueous buffer, add the organic stock solution dropwise.

    • Continue to mix for several minutes to allow for equilibration.

    • Observe the solution for any signs of precipitation (cloudiness or visible particles).

Step 3: Optimization if Precipitation Occurs

If you observe precipitation upon addition to the aqueous buffer, consider the following optimization strategies. These can be attempted individually or in combination.

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous solution. The precipitation is likely due to the concentration exceeding the solubility limit in the mixed solvent system.

  • Increase the Percentage of Organic Co-solvent: If your experimental conditions permit, increasing the percentage of the organic co-solvent in the final aqueous solution can enhance the solubility of the lipophilic compound. It is crucial to verify that the increased solvent concentration does not negatively impact the stability or activity of other components in your experiment, such as proteins or cells.

  • pH Adjustment: While the tosylate and disulfide moieties are generally stable across a range of pH values, the overall solubility of a molecule can sometimes be influenced by pH. If your experimental system allows, you could cautiously explore minor adjustments to the buffer pH. However, be aware that large deviations from neutral pH can promote hydrolysis of the tosylate or disulfide exchange.

  • Use of Solubilizing Excipients: For particularly challenging cases, the use of solubilizing agents, common in pharmaceutical formulations, could be considered.[4][5][6] These should be used with caution and validated for compatibility with your specific application.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]

    • Surfactants: Non-ionic surfactants at low concentrations can form micelles that solubilize poorly soluble compounds.[7]

Data Summary

While specific solubility data for this compound is not available, the following table provides a qualitative summary of expected solubility based on its chemical properties and supplier recommendations.[1]

Solvent SystemExpected SolubilityRecommendations & Remarks
Aqueous Buffers (e.g., PBS) Very LowDirect dissolution is not recommended.
Water-Miscible Organic Solvents HighRecommended for preparing concentrated stock solutions. Use anhydrous grade to protect the reactive tosyl group.[1]
Mixed Aqueous/Organic Systems VariableSolubility is dependent on the ratio of organic co-solvent to aqueous buffer. Start with a low percentage of the organic co-solvent and increase as needed.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 308.44 g/mol )[2]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Weigh out 3.08 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light and moisture.[1]

Logical Relationships in Solubility Troubleshooting

The following diagram illustrates the decision-making process when formulating a solution of this compound for an experiment.

Caption: Decision pathway for formulating this compound.

References

Technical Support Center: Mitigating Off-Target Reactions of the Tosylate Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of tosylate groups in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common off-target reactions encountered during experiments involving tosylates.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a tosylate group in organic synthesis?

A1: The primary function of a p-toluenesulfonyl (tosyl) group is to convert a poor leaving group, typically a hydroxyl group (-OH) of an alcohol, into an excellent leaving group (tosylate, -OTs).[1][2][3] Alcohols themselves are poor leaving groups because the hydroxide (B78521) ion (HO⁻) is a strong base.[2] By converting the alcohol to a tosylate, it becomes susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The effectiveness of the tosylate as a leaving group stems from the stability of the resulting tosylate anion, which is resonance-stabilized, delocalizing the negative charge over three oxygen atoms.[3][4][5]

Q2: I am observing a significant amount of an elimination product instead of my desired substitution product. What are the likely causes and how can I favor substitution?

A2: The competition between substitution (SN2) and elimination (E2) is a common issue when working with tosylates.[1][6] Several factors can favor elimination over substitution:

  • Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are bulky and will preferentially abstract a proton, leading to elimination, rather than attacking the carbon center.[7]

  • High temperatures: Higher reaction temperatures generally favor elimination over substitution entropically.[7][8]

  • Substrate structure: Secondary and tertiary tosylates are more prone to elimination than primary tosylates due to increased steric hindrance around the reaction center.[9]

To favor substitution, consider the following adjustments:

  • Nucleophile/Base choice: Use a good nucleophile that is a relatively weak base (e.g., azide (B81097), cyanide, or halide ions).[1] For SN2 reactions, strong, non-bulky nucleophiles are ideal.

  • Temperature: Run the reaction at a lower temperature.

  • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) which favors SN2 reactions.

Q3: My starting material has a defined stereocenter. How does the tosylation step and subsequent substitution affect the stereochemistry of my product?

A3: The tosylation of an alcohol proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction with tosyl chloride (TsCl); only the O-H bond is involved.[10][11][12]

The stereochemical outcome of the subsequent reaction depends on the mechanism:

  • SN2 reaction: This will proceed with inversion of configuration as the nucleophile attacks from the side opposite to the leaving group.[8][9] Therefore, a two-step sequence of tosylation followed by an SN2 reaction results in a net inversion of stereochemistry relative to the starting alcohol.[11]

  • SN1 reaction: This proceeds through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products (both retention and inversion).[1][2][9]

To maintain stereochemical control, conditions favoring an SN2 reaction should be employed.

Q4: After tosylation of my alcohol, I am isolating an unexpected alkyl chloride product instead of the tosylate. Why is this happening and how can I prevent it?

A4: The formation of an alkyl chloride is a known side reaction during tosylation.[13] It occurs when the chloride ion (Cl⁻), a byproduct of the reaction between the alcohol and tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group.[13][14] This is more likely to occur under certain conditions:

  • Higher reaction temperatures: Increased temperature can provide the activation energy needed for the chloride to displace the tosylate.

  • Activated substrates: Substrates that form stable carbocations (e.g., benzylic or allylic alcohols) are more susceptible to this side reaction, potentially proceeding through an SN1-like mechanism.[13]

  • High concentration of chloride: The build-up of chloride ions can favor this off-target reaction.

To mitigate the formation of alkyl chlorides:

  • Low temperature: Perform the tosylation at 0 °C or below.[14]

  • Choice of base: Using a base like pyridine (B92270) can help to sequester the HCl that is formed, reducing the concentration of free chloride ions.[2]

Q5: Can the tosyl group itself be involved in side reactions?

A5: Yes, under strongly basic conditions, the methyl group of the tosylate can be deprotonated.[15] This can lead to unexpected side products. If you are using a very strong base (e.g., an organolithium reagent), it is important to be aware of this potential reactivity.

Troubleshooting Guides

Problem 1: Low or No Yield of the Tosylated Product
Possible Cause Troubleshooting Steps
Sterically hindered alcohol For hindered secondary or tertiary alcohols, the reaction with TsCl can be very slow.[16] Consider using a more reactive sulfonylating agent like trifluoromethanesulfonyl chloride (TfCl). The use of a base like pyridine can also help to speed up the reaction.[1]
Decomposition of tosyl chloride Tosyl chloride is sensitive to moisture. Ensure you are using a fresh or properly stored bottle of TsCl and that all glassware is thoroughly dried.
Inappropriate base A base is required to neutralize the HCl produced during the reaction.[5] Pyridine is commonly used as it also acts as the solvent. Triethylamine (TEA) in a solvent like dichloromethane (B109758) (DCM) is another common choice.[13]
Reaction not going to completion Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more TsCl or base.
Problem 2: Formation of Multiple Products in a Subsequent Substitution Reaction
Possible Cause Troubleshooting Steps
Mixture of SN1, SN2, E1, and E2 products This is common with secondary tosylates. To favor SN2, use a strong, non-bulky nucleophile in a polar aprotic solvent at a low temperature. To favor E2, use a strong, bulky base at a higher temperature.
Carbocation rearrangement If your substrate is prone to forming a carbocation that can rearrange (via hydride or alkyl shifts), you are likely getting products from the rearranged carbocation. To avoid this, use conditions that favor SN2/E2 pathways, which do not involve carbocation intermediates.
Hydrolysis of the tosylate If there is water present in your reaction, the tosylate can be hydrolyzed back to the alcohol.[17][18] Ensure you are using anhydrous solvents and reagents.

Experimental Protocols

General Protocol for the Tosylation of a Primary Alcohol

Materials:

  • Primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • To the stirred solution, add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol for Minimizing Elimination: SN2 Reaction with a Tosylate

Materials:

  • Alkyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. For less reactive tosylates, gentle heating (e.g., 50 °C) may be required.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting azide by flash column chromatography.

Visual Guides

Logical Workflow for Mitigating Off-Target Reactions

Mitigating_Off_Target_Reactions cluster_problem Observed Issue cluster_analysis Analysis cluster_solution Mitigation Strategy start Off-Target Reaction Observed elimination Elimination Product (E2/E1) start->elimination Alkene byproduct? substitution Incorrect Substitution Product (e.g., Alkyl Chloride) start->substitution Halide byproduct? stereochem Loss of Stereochemistry start->stereochem Racemic mixture? sol_elim Use non-bulky nucleophile Lower reaction temperature elimination->sol_elim sol_subst Perform tosylation at low temp (0°C) Use pyridine as base substitution->sol_subst sol_stereo Favor SN2 conditions: - Strong, non-bulky nucleophile - Polar aprotic solvent stereochem->sol_stereo

Caption: Troubleshooting workflow for common off-target reactions of tosylates.

Competition Between SN2 and E2 Pathways

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant Secondary Alkyl Tosylate (R-CH(OTs)-CH3) sn2_product Substitution Product (R-CH(Nu)-CH3) Inversion of Stereochemistry reactant->sn2_product Backside Attack (Favored by strong, non-bulky Nu) e2_product Elimination Product (R-C=CH2) Zaitsev or Hofmann reactant->e2_product Proton Abstraction (Favored by strong, bulky Base & High Temp) nucleophile Nucleophile / Base (Nu:- / B:-) nucleophile->reactant

Caption: Factors influencing the competition between SN2 and E2 reactions for a secondary tosylate.

References

Technical Support Center: Site-Specific Modification with 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing site-specific modification of proteins and other biomolecules using 2-hydroxyethyl disulfide mono-tosylate. The guidance provided is based on established principles of bioconjugation chemistry, particularly targeting cysteine residues. Due to limited specific literature on this exact reagent, some recommendations are extrapolated from similar chemistries involving tosylates and disulfide exchange reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains two key reactive groups: a tosylate and a disulfide bond. The tosylate group is an excellent leaving group that reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a stable thioether bond. The disulfide bond within the linker can be cleaved under reducing conditions, allowing for the release of a conjugated molecule. Its primary application is in bioconjugation, such as the development of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to a protein (e.g., an antibody) via a cleavable linker.[1]

Q2: What is the mechanism of reaction between this compound and a cysteine residue?

A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the carbon atom to which the tosylate group is attached. This results in the displacement of the tosylate leaving group and the formation of a stable thioether linkage between the cysteine sulfur and the ethyl disulfide portion of the reagent.

Q3: Why is pH important for the reaction?

A3: The pH of the reaction buffer is a critical parameter. For the cysteine thiol to be a potent nucleophile, it needs to be in its deprotonated thiolate form (S-). The pKa of the cysteine thiol in a protein context can vary but is typically around 8.5. Therefore, performing the reaction at a pH slightly below or at the pKa (typically pH 7.5-8.5) ensures a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions, such as hydrolysis of the tosylate group or modification of other nucleophilic residues like lysine (B10760008) at higher pH values.

Q4: Can this reagent react with other amino acid residues?

A4: While the tosylate group is highly reactive towards thiols, other nucleophilic amino acid side chains could potentially react, especially under non-optimal conditions. At higher pH values (above 8.5-9.0), the deprotonated amino group of lysine can become more nucleophilic and may compete with cysteine for reaction with the tosylate. Histidine and the N-terminal amino group can also exhibit some reactivity. Therefore, careful control of pH is crucial for achieving site-specificity for cysteine.

Q5: How can I confirm that the modification was successful?

A5: Several analytical techniques can be used to confirm the modification. Mass spectrometry (MS) is a powerful tool to determine the mass of the modified protein, which should increase by the mass of the incorporated reagent minus the tosylate leaving group. UV-Vis spectroscopy can also be used if the conjugated molecule has a distinct chromophore. SDS-PAGE analysis will show a shift in the molecular weight of the modified protein. For quantitative analysis, techniques like Ellman's assay can be used to measure the decrease in free thiols after the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the site-specific modification with this compound.

Problem Potential Cause Recommended Solution
Low or No Reaction Yield 1. Incorrect pH: The cysteine thiol is not sufficiently deprotonated to be nucleophilic.- Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. - Verify the pH of your buffer with a calibrated pH meter.
2. Reagent Instability: The tosylate group may have hydrolyzed due to moisture or prolonged storage in aqueous solutions.- Use anhydrous solvents like DMF or DMSO to prepare stock solutions of the reagent. - Prepare the reagent solution immediately before use. - Store the solid reagent under dry conditions and protected from light.
3. Cysteine Disulfide Formation: Cysteine residues on the protein may have formed disulfide bonds (cystine) and are not available for reaction.- Reduce the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the reaction. - Remove the reducing agent before adding the tosylate reagent, for example, by using a desalting column.
4. Insufficient Reagent Concentration: The molar ratio of the reagent to the protein is too low.- Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a good starting point.
5. Low Reaction Temperature: The reaction kinetics are too slow at the chosen temperature.- While room temperature is often sufficient, gently increasing the temperature to 37°C may improve the reaction rate. Monitor for protein stability at higher temperatures.
Lack of Site-Specificity (Modification at other residues) 1. High pH: The pH is too high, leading to the deprotonation and increased nucleophilicity of other amino acid side chains (e.g., lysine).- Lower the reaction pH to the recommended range of 7.5-8.5.
2. Prolonged Reaction Time: A very long reaction time may allow for slower, non-specific reactions to occur.- Optimize the reaction time by monitoring the reaction progress at different time points using MS or SDS-PAGE.
Protein Precipitation during Reaction 1. High Concentration of Organic Solvent: The protein may not be stable in the final concentration of the organic solvent used to dissolve the reagent.- Minimize the volume of the organic solvent added to the reaction mixture. - Test the protein's stability at different concentrations of the co-solvent.
2. Protein Instability under Reaction Conditions: The combination of pH, temperature, and reagent may be causing the protein to unfold and aggregate.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Screen different buffer compositions to find one that enhances protein stability.
Cleavage of the Disulfide Linker during Handling 1. Presence of Reducing Agents: The disulfide bond is sensitive to reducing agents.- Ensure all buffers and solutions used after the conjugation step are free of reducing agents like DTT or TCEP, unless cleavage is intended.
2. Thiol-Disulfide Exchange: Free thiols from the unmodified protein or other sources can lead to disulfide scrambling.- Purify the modified protein immediately after the reaction to remove unreacted protein and reagent. - Consider capping any remaining free thiols with a reagent like N-ethylmaleimide (NEM) after the primary conjugation reaction.

Experimental Protocols

General Protocol for Site-Specific Cysteine Modification

This protocol provides a general workflow for the modification of a cysteine-containing protein with this compound. Optimization will be required for each specific protein.

1. Protein Preparation and Reduction (if necessary):

  • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds or if cysteine oxidation is suspected, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

  • Remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

2. Reagent Preparation:

  • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).

3. Conjugation Reaction:

  • To the reduced and desalted protein solution, add the desired molar excess of the this compound stock solution (e.g., 10-fold molar excess).

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal time should be determined empirically.

4. Quenching the Reaction (Optional):

  • The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to consume the excess reagent.

5. Purification of the Conjugate:

  • Remove the excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column. The purification buffer should be chosen to maintain the stability of the conjugate.

6. Characterization of the Conjugate:

  • Confirm the modification and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.

  • Determine the degree of labeling using a suitable analytical method (e.g., UV-Vis spectroscopy if the conjugated molecule has a chromophore, or by quantifying the remaining free thiols).

Visualizations

Experimental Workflow for Cysteine Modification

experimental_workflow cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution Reduction Reduction with TCEP (optional) Protein->Reduction Desalting Buffer Exchange (Desalting) Reduction->Desalting Conjugation Incubate Protein + Reagent Desalting->Conjugation Reagent Prepare Reagent Solution Reagent->Conjugation Quenching Quench Reaction (optional) Conjugation->Quenching Purification Purify Conjugate (SEC/Dialysis) Quenching->Purification Analysis Characterize Conjugate (MS, SDS-PAGE) Purification->Analysis troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield pH Incorrect pH Start->pH Reagent Reagent Inactive Start->Reagent Cysteine Cysteine Oxidized Start->Cysteine Concentration Low Reagent Ratio Start->Concentration Temperature Low Temperature Start->Temperature AdjustpH Optimize pH (7.5-8.5) pH->AdjustpH FreshReagent Use Fresh Reagent Reagent->FreshReagent ReduceProtein Reduce Protein (TCEP) Cysteine->ReduceProtein IncreaseRatio Increase Molar Excess Concentration->IncreaseRatio IncreaseTemp Increase Temperature Temperature->IncreaseTemp

References

Validation & Comparative

A Comparative Guide to Cleavable Linkers in Bioconjugation: Featuring 2-Hydroxyethyl Disulfide Mono-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a cornerstone in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker's ability to remain stable in systemic circulation and selectively release its payload at the target site is paramount to achieving a favorable therapeutic index. This guide provides an objective comparison of 2-hydroxyethyl disulfide mono-tosylate-derived linkers with other common cleavable linker technologies, supported by experimental data and detailed methodologies.

Introduction to Cleavable Linkers

Cleavable linkers are designed to break under specific physiological conditions, releasing a therapeutic payload. The success of these linkers hinges on their differential stability—robustness in the bloodstream (pH ~7.4) and lability within the target cell or tumor microenvironment.[1][2] This controlled release mechanism minimizes off-target toxicity and maximizes the therapeutic efficacy of the conjugated payload.[3][4] The primary classes of cleavable linkers are categorized by their cleavage trigger: reduction, pH, or enzymatic activity.

This compound is a versatile bifunctional reagent used to construct redox-sensitive disulfide linkers. It incorporates a cleavable disulfide bond and a highly reactive tosyl group for conjugation to nucleophiles, such as amine groups on a payload molecule.

Comparative Performance of Cleavable Linkers

The ideal cleavable linker exhibits high plasma stability and rapid, efficient cleavage upon reaching the target. The following tables summarize key quantitative data for different classes of cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
Disulfide (Inferred for 2-hydroxyethyl disulfide derivative) Generic ADCHuman & MouseHalf-life (t1/2)Stable, with potential for gradual release[1][]
DisulfideSPDBMaytansinoid ADCHumanHalf-life (t1/2)> 100 hours[]
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days[1][6]
PeptideVal-CitMMAE ADCHuman% Intact ADC after 7 days> 80%[7]
β-GlucuronideGlucuronide-MMAEMMAE ADCRatHalf-life (t1/2)~150 hours[7]

Table 2: Comparative Cleavage Efficiency of Linkers

Linker TypeTriggerCleavage ConditionMetricResultReference
Disulfide Glutathione (B108866) (GSH) 1-10 mM GSH (intracellular)Payload ReleaseRapid and efficient[8][9]
HydrazoneAcidic pHpH 5.5Half-life (t1/2)Minutes to hours[10][]
Peptide (Val-Cit)Cathepsin BLysosomal environmentCleavage RateEfficient cleavage[12][13]
β-Glucuronideβ-GlucuronidaseLysosomal environmentPayload ReleaseEfficient cleavage[14]

In-Depth Analysis of Cleavable Linker Technologies

Redox-Sensitive Linkers (e.g., Disulfide Linkers)

Disulfide linkers exploit the significant difference in the concentration of reducing agents, primarily glutathione (GSH), between the extracellular environment (~5 µM) and the intracellular cytosol (1-10 mM).[2][9] This differential allows for linker stability in circulation and rapid cleavage upon internalization into the target cell. This compound provides a straightforward method for incorporating this cleavable motif.

Diagram 1: Cleavage Mechanism of a 2-Hydroxyethyl Disulfide-Derived Linker

G ADC Antibody-Linker(S-S)-Payload Internalization Internalization into Target Cell ADC->Internalization Intracellular Intracellular Environment (High Glutathione) Internalization->Intracellular Cleavage Disulfide Bond Cleavage Intracellular->Cleavage GSH Released Released Payload + Antibody-Linker-SH Cleavage->Released

Caption: Reductive cleavage of a disulfide linker inside a target cell.

pH-Sensitive Linkers (e.g., Hydrazones)

These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][15] While effective, some hydrazone linkers have shown susceptibility to premature hydrolysis in plasma.[1][6]

Diagram 2: Cleavage Mechanism of a Hydrazone Linker

G ADC Antibody-Linker(Hydrazone)-Payload Endocytosis Endocytosis & Trafficking to Lysosome ADC->Endocytosis Lysosome Acidic Environment (pH 4.5-5.0) Endocytosis->Lysosome Hydrolysis Hydrazone Hydrolysis Lysosome->Hydrolysis H+ Released Released Payload + Antibody-Linker Hydrolysis->Released

Caption: Acid-catalyzed hydrolysis of a hydrazone linker in the lysosome.

Enzyme-Sensitive Linkers (e.g., Peptide and β-Glucuronide)

These linkers incorporate sequences that are substrates for specific enzymes, such as cathepsins or β-glucuronidase, which are highly active in the lysosomal compartment of tumor cells.[4][16] Peptide linkers, like the widely used valine-citrulline (Val-Cit), generally exhibit excellent plasma stability.[7]

Diagram 3: Cleavage Mechanism of a Val-Cit Peptide Linker

G ADC Antibody-Linker(Val-Cit)-Payload Internalization Internalization & Lysosomal Trafficking ADC->Internalization Lysosome Lysosomal Environment (Cathepsin B) Internalization->Lysosome Cleavage Peptide Bond Cleavage Lysosome->Cleavage Cathepsin B Released Released Payload + Antibody-Linker Cleavage->Released

Caption: Enzymatic cleavage of a Val-Cit linker by Cathepsin B.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma over time by measuring the amount of intact ADC.[3][17][18]

Objective: To determine the half-life of an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or anti-human Fc)

  • LC-MS system

Workflow:

Diagram 4: Experimental Workflow for In Vitro Plasma Stability Assay

G cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Incubate Incubate ADC in Plasma at 37°C Aliquots Collect Aliquots at Time Points Incubate->Aliquots Capture Immunoaffinity Capture of ADC Aliquots->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute LCMS LC-MS Analysis (Determine DAR) Elute->LCMS Data Calculate % Intact ADC and Half-life LCMS->Data

Caption: Workflow for assessing ADC plasma stability.

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), collect aliquots.

  • Isolate the ADC from the plasma using immunoaffinity capture.[17][18]

  • Wash the captured ADC to remove non-specifically bound plasma proteins.

  • Elute the ADC from the capture beads.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[17][19]

  • A decrease in the average DAR over time indicates linker cleavage. Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Glutathione-Mediated Cleavage Assay

This assay evaluates the susceptibility of a disulfide linker to cleavage in a reducing environment mimicking the intracellular cytosol.

Objective: To determine the rate of payload release from a disulfide-linked ADC in the presence of glutathione.

Materials:

  • Disulfide-linked ADC

  • Reduced Glutathione (GSH)

  • PBS

  • LC-MS system

Workflow:

Diagram 5: Experimental Workflow for Glutathione-Mediated Cleavage Assay

G cluster_0 Reaction cluster_1 Analysis Incubate Incubate ADC with GSH (1-10 mM) at 37°C Aliquots Collect Aliquots at Time Points Incubate->Aliquots LCMS LC-MS Analysis (Quantify Released Payload) Aliquots->LCMS Data Determine Cleavage Kinetics LCMS->Data

Caption: Workflow for assessing disulfide linker cleavage by glutathione.

Procedure:

  • Incubate the disulfide-linked ADC with a physiologically relevant concentration of GSH (e.g., 5 mM) in PBS at 37°C.

  • At various time points, collect aliquots of the reaction mixture.

  • Analyze the aliquots by LC-MS to quantify the amount of released payload and remaining intact ADC.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Conclusion

The selection of a cleavable linker is a critical decision in the design of bioconjugates. This compound offers a reliable method for introducing a redox-sensitive disulfide linker, which leverages the distinct reducing environment within target cells for payload release. While disulfide linkers generally exhibit good plasma stability, this can be further modulated by introducing steric hindrance near the disulfide bond.

Compared to pH-sensitive linkers, disulfide and enzyme-sensitive linkers often demonstrate superior plasma stability, reducing the risk of premature drug release and associated off-target toxicity. The choice between these stable linker types will depend on the specific therapeutic application, the nature of the payload, and the biological characteristics of the target cell. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different cleavable linker technologies, enabling the rational design of safer and more effective targeted therapies.

References

A Comparative Guide to Analytical Methods for Characterizing 2-Hydroxyethyl Disulfide Mono-tosylate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing field of bioconjugation relies on precise analytical techniques to ensure the quality, efficacy, and safety of novel therapeutics. Among the diverse array of chemical linkers used, 2-hydroxyethyl disulfide mono-tosylate has emerged as a valuable tool for creating cleavable bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). Its disulfide bond allows for controlled release of a payload in the reducing environment of the cell, while the tosylate group provides a reactive site for conjugation. This guide provides a comparative overview of the primary analytical methods for characterizing conjugates formed using this specific linker, complete with experimental protocols and data presentation to aid in laboratory application.

Core Analytical Techniques

The characterization of this compound conjugates primarily relies on a combination of chromatographic and spectrometric techniques to assess purity, determine the drug-to-biomolecule ratio, and confirm structural integrity. The principal methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for analyzing the heterogeneity of bioconjugates. For this compound conjugates, two main HPLC methods are particularly relevant: Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).

Comparison of HPLC Methods

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle Separation based on hydrophobicity under denaturing conditions.Separation based on hydrophobicity under native (non-denaturing) conditions.
Primary Application Purity assessment, quantification of unconjugated biomolecule, and analysis of fragments after reduction.Determination of drug-to-antibody ratio (DAR) distribution and assessment of heterogeneity.
Sample State DenaturedNative
Typical Mobile Phases Acetonitrile/water gradients with trifluoroacetic acid (TFA) or formic acid.Decreasing salt concentration gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride).
Advantages High resolution, well-established for protein analysis.Preserves the native structure of the biomolecule, ideal for DAR analysis of ADCs.
Limitations Denaturing conditions can disrupt non-covalent interactions and lead to dissociation of antibody subunits.Lower resolution compared to RP-HPLC for certain applications.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Sample Preparation:

    • Reconstitute the this compound conjugate in a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL.

    • For analysis of reduced chains (in the case of antibody conjugates), incubate the sample with a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 10 mM at 37°C for 30 minutes.

  • Instrumentation and Columns:

    • Utilize an HPLC system equipped with a UV detector.

    • Employ a C4 or C8 reversed-phase column suitable for protein separations (e.g., Agilent Zorbax 300SB-C8, Waters BioSuite C4).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for protein) and a wavelength specific to the conjugated payload if applicable.

Expected Data: The chromatogram will show peaks corresponding to the intact conjugate, unconjugated biomolecule, and any impurities. In the case of reduced samples, separate peaks for the light and heavy chains (if an antibody is the biomolecule) will be observed, allowing for assessment of conjugation on each chain.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the conjugate and determining the precise drug loading. It can be used to analyze the intact conjugate, its subunits, or peptides generated after enzymatic digestion.

Comparison of MS Approaches

FeatureIntact Mass AnalysisSubunit Mass AnalysisPeptide Mapping
Principle Measures the mass of the entire conjugate.Measures the mass of individual subunits (e.g., light and heavy chains of an antibody) after reduction.Measures the mass of peptides generated by enzymatic digestion.
Primary Application Determination of average drug-to-biomolecule ratio and overall heterogeneity.Determination of drug load on each subunit.Identification of specific conjugation sites.
Sample Preparation Desalting.Reduction with DTT or TCEP.Reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Instrumentation High-resolution mass spectrometers like Q-TOF or Orbitrap.Q-TOF or Orbitrap.LC-MS/MS systems.
Advantages Provides a rapid overview of the conjugation profile.Higher resolution and mass accuracy for individual chains.Pinpoints the exact location of conjugation.
Limitations Lower resolution for heterogeneous mixtures.Information on the intact conjugate is lost.More complex sample preparation and data analysis.

Experimental Protocol: Intact Mass Analysis by LC-MS

  • Sample Preparation:

    • Dilute the conjugate to 0.1 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).

  • LC Separation (for online MS):

    • Use a short reversed-phase column to desalt the sample prior to MS analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% B over 5 minutes.

  • Mass Spectrometry Conditions:

    • Utilize a high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Waters Synapt G2-Si).

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Mass Range: Acquire data over a wide m/z range (e.g., 1000-4000).

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.

Expected Data: The deconvoluted mass spectrum will show a distribution of peaks, each corresponding to the biomolecule conjugated with a different number of payload molecules. The average drug-to-biomolecule ratio can be calculated from the relative intensities of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the conjugate. While not typically used for routine characterization due to the complexity of the spectra for large biomolecules, it is a powerful tool for confirming the structure of the linker-payload and for studying the impact of conjugation on the biomolecule's higher-order structure.[1]

Experimental Protocol: 1H NMR for Linker-Payload Characterization

  • Sample Preparation:

    • Dissolve the this compound linker or a small molecule conjugate in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Integrate the peaks and assign them to the corresponding protons in the molecule to confirm its structure.

Expected Data: The 1H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl group, and the methylene (B1212753) protons of the hydroxyethyl (B10761427) disulfide chain.

Visualization of Workflows

Workflow for ADC Characterization

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Characterization cluster_3 Secondary Analysis ADC ADC Sample HIC HIC ADC->HIC DAR Profile IntactMS Intact MS ADC->IntactMS Average DAR RPHPLC RP-HPLC (Intact) ADC->RPHPLC Purity Reduction Reduction (DTT) ADC->Reduction Digestion Enzymatic Digestion ADC->Digestion SubunitMS Subunit MS Reduction->SubunitMS Drug Load per Chain RPHPLC_red RP-HPLC (Reduced) Reduction->RPHPLC_red Chain Purity PeptideMap Peptide Mapping (LC-MS/MS) Digestion->PeptideMap Conjugation Site

Caption: General analytical workflow for antibody-drug conjugates (ADCs).

Logical Flow for Method Selection

Start Analytical Goal Q1 Determine Average DAR? Start->Q1 Q2 Assess Heterogeneity? Start->Q2 Q3 Identify Conjugation Site? Start->Q3 Q4 Assess Purity? Start->Q4 A1 Intact Mass Spec Q1->A1 A2 HIC Q2->A2 A3 Peptide Mapping (LC-MS/MS) Q3->A3 A4 RP-HPLC Q4->A4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The robust characterization of this compound conjugates is crucial for the development of safe and effective biotherapeutics. A multi-faceted analytical approach employing HPLC, mass spectrometry, and, where necessary, NMR spectroscopy, provides a comprehensive understanding of the conjugate's properties. By selecting the appropriate techniques based on the analytical goal, researchers can confidently assess the quality and consistency of their bioconjugates. The protocols and comparative data presented in this guide serve as a practical resource for scientists and professionals in the field of drug development.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Disulfide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of the in vivo stability of linkers, with a focus on those derived from 2-hydroxyethyl disulfide mono-tosylate, against other common linker technologies. Supported by experimental data, this document aims to inform the rational design of next-generation ADCs with optimized safety and efficacy profiles.

The linker, a seemingly simple bridge, plays a profound role in the performance of an ADC. It must remain steadfast in the systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity. Conversely, upon reaching the tumor microenvironment, it must efficiently liberate the drug to exert its therapeutic effect. Disulfide linkers, designed to be cleaved in the reducing environment of the cell, represent a key class of cleavable linkers.

The Mechanism of Disulfide Linker Cleavage: A Tale of Two Environments

Disulfide linkers leverage the significant difference in glutathione (B108866) (GSH) concentration between the bloodstream and the intracellular environment. The cytoplasm of tumor cells has a high concentration of GSH (1-10 mM), a reducing agent that readily cleaves the disulfide bond.[1] In contrast, the blood has a much lower GSH concentration (around 5 µM), contributing to the relative stability of the linker in circulation.[] The stability of disulfide linkers can be further modulated through steric hindrance, for instance, by introducing methyl groups adjacent to the disulfide bond to shield it from premature reduction.[3]

A Comparative Look at Linker Technologies

While disulfide linkers offer a valuable mechanism for targeted drug release, a variety of other linker technologies are employed in ADC development, each with its own set of advantages and disadvantages.

  • Enzyme-Cleavable Linkers: These linkers, such as those containing peptide sequences (e.g., valine-citrulline) or β-glucuronide moieties, are designed to be cleaved by specific enzymes that are overexpressed in tumor cells or within the lysosomal compartment.[][4] Peptide linkers, for example, are susceptible to cleavage by lysosomal proteases like cathepsin B.[]

  • pH-Sensitive Linkers: Linkers like hydrazones are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] However, some hydrazone linkers have shown susceptibility to hydrolysis at physiological pH, leading to premature drug release.[]

  • Non-Cleavable Linkers: These linkers, such as those based on a thioether bond, form a stable connection between the antibody and the payload.[4] The release of the drug only occurs after the entire antibody is degraded in the lysosome. This generally leads to high stability in circulation but may result in altered pharmacokinetics of the released payload.[5]

Quantitative Comparison of In Vivo Linker Stability

The in vivo stability of an ADC is a critical parameter that is often assessed by measuring the half-life of the intact conjugate in plasma. The following table summarizes representative in vivo stability data for different linker types from preclinical studies.

Note: Specific in vivo stability data for linkers derived directly from this compound was not available in the reviewed literature. The data presented for "Unhindered Disulfide" serves as a proxy for a simple, sterically unhindered disulfide linker, which would be structurally analogous.

Linker TypeLinker ExampleAnimal ModelHalf-life of Intact ADC / Payload RetentionReference
Unhindered Disulfide Direct conjugation to engineered cysteineMouse~50% of drug lost in circulation within 1 day for less stable sites. For more stable conjugation sites, >50% of the drug remains conjugated after seven days.[4][6]
Hindered Disulfide SPDB-DM4MouseHalf-life of ~9 days.[4]
Enzyme-Cleavable (Peptide) Valine-Citrulline (vc)MouseLinker half-life of approximately 144 hours (6.0 days).[1]
Enzyme-Cleavable (Peptide) Valine-Citrulline (vc)Cynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[1]
Non-Cleavable SMCC-DM1MouseHalf-life of 10.4 days.[1]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is paramount for the development of safe and effective ADCs. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Protocol 1: ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody-drug conjugate that remains intact in plasma samples over time.

1. Animal Dosing and Sample Collection:

  • Administer the ADC intravenously to the chosen animal model (e.g., mice or rats).
  • Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours) post-injection.
  • Process the blood to obtain plasma and store at -80°C until analysis.

2. ELISA Procedure:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C.
  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Detection Antibody: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) for the enzyme.
  • Signal Development and Measurement: Allow the color to develop, then stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the ADC standards.
  • Determine the concentration of intact ADC in the plasma samples by interpolating their absorbance values from the standard curve.
  • Calculate the half-life of the intact ADC in circulation.

Protocol 2: LC-MS/MS-Based Quantification of Intact ADC and Free Payload

This method offers a more detailed analysis, allowing for the quantification of both the intact ADC (and its different drug-to-antibody ratio species) and the prematurely released free payload in circulation.

1. Animal Dosing and Sample Collection:

  • Follow the same procedure as described in the ELISA protocol.

2. Sample Preparation:

  • For Intact ADC Analysis:
  • Immuno-affinity capture of the ADC from plasma using beads coated with an anti-human IgG antibody.
  • Wash the beads to remove non-specifically bound proteins.
  • Elute the ADC from the beads under acidic conditions.
  • For Free Payload Analysis:
  • Protein precipitation of plasma samples using an organic solvent (e.g., acetonitrile).
  • Centrifuge to pellet the precipitated proteins.
  • Collect the supernatant containing the small molecule free payload.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Inject the prepared samples into an LC system.
  • For intact ADC, use a column and mobile phase suitable for large protein separation (e.g., size-exclusion or reversed-phase chromatography).
  • For the free payload, use a reversed-phase column to separate it from other small molecules.
  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a mass spectrometer.
  • For intact ADC, the mass spectrometer is operated in full scan mode to determine the masses of the different ADC species (with varying drug-to-antibody ratios).
  • For the free payload, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.

4. Data Analysis:

  • Intact ADC: Determine the relative abundance of each drug-to-antibody ratio species over time. A decrease in the average drug-to-antibody ratio (DAR) indicates linker instability.
  • Free Payload: Quantify the amount of free payload by comparing its signal to a standard curve prepared with known concentrations of the payload. An increase in free payload over time signifies premature linker cleavage.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of disulfide linker cleavage, a typical experimental workflow for in vivo stability assessment, and a comparison of different linker cleavage mechanisms.

Disulfide_Cleavage_Mechanism cluster_blood Bloodstream (Low GSH) cluster_cell Tumor Cell (High GSH) ADC_stable Intact ADC (Stable Disulfide Linker) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Disulfide Cleavage (Reduction by GSH) ADC_internalized->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload InVivo_Stability_Workflow Dosing 1. ADC Administration (Intravenous) Sampling 2. Blood Sampling (Time Points) Dosing->Sampling Processing 3. Plasma Preparation Sampling->Processing Analysis 4. Bioanalysis Processing->Analysis ELISA ELISA (Intact ADC) Analysis->ELISA LCMS LC-MS/MS (Intact ADC & Free Payload) Analysis->LCMS Data 5. Data Analysis (Half-life, DAR) ELISA->Data LCMS->Data Linker_Cleavage_Comparison Disulfide Disulfide Linker Trigger: High GSH (intracellular) Cleavage: Reduction Peptide Peptide Linker Trigger: Lysosomal Proteases (e.g., Cathepsin B) Cleavage: Enzymatic Hydrazone Hydrazone Linker Trigger: Low pH (endosome/lysosome) Cleavage: Hydrolysis NonCleavable Non-Cleavable Linker Trigger: Antibody Degradation Cleavage: Proteolysis of Antibody

References

A Comparative Analysis of Disulfide vs. Non-Disulfide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker Chemistry for Enhanced ADC Efficacy and Safety

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and overall therapeutic index. The choice between a cleavable disulfide linker and a stable non-disulfide linker, such as a thioether-based linker, represents a pivotal decision in the development of next-generation ADCs. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design of ADCs with improved clinical outcomes.

At a Glance: Disulfide vs. Non-Disulfide Linkers

FeatureDisulfide Linkers (Cleavable)Non-Disulfide Linkers (e.g., Thioether)
Release Mechanism Reduction of the disulfide bond in the high glutathione (B108866) environment of the cell cytoplasm.Proteolytic degradation of the antibody backbone within the lysosome.
Payload Release Form Unmodified or minimally modified payload.Payload attached to the linker and an amino acid residue.
Bystander Effect Generally pronounced due to the release of a membrane-permeable payload.Limited to absent, as the released payload is typically charged and less membrane-permeable.[1]
Plasma Stability Can be variable; susceptible to premature cleavage in circulation, though newer designs show high stability.Generally exhibit higher plasma stability.
In Vitro Potency (IC50) Often similar to non-cleavable linker ADCs.Often similar to cleavable linker ADCs.
In Vivo Efficacy Can be superior, especially in heterogeneous tumors, due to the bystander effect.[2]Potent in vivo activity, particularly for targets with high and homogeneous antigen expression.
Toxicity Profile Potential for off-target toxicity if premature cleavage occurs.Generally lower risk of off-target toxicity due to higher plasma stability.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between disulfide and non-disulfide linkers lies in their payload release mechanism. Disulfide linkers are designed to be cleaved under specific reducing conditions found within the target cell, while non-disulfide linkers release their payload upon the degradation of the antibody itself.

cluster_disulfide Disulfide Linker Mechanism cluster_nondisulfide Non-Disulfide Linker Mechanism D_ADC ADC Internalization D_Endosome Endosomal Trafficking D_ADC->D_Endosome D_Cytoplasm Cytoplasmic Release D_Endosome->D_Cytoplasm D_GSH High Glutathione (GSH) D_Cytoplasm->D_GSH D_Cleavage Disulfide Cleavage D_GSH->D_Cleavage Reduction D_Payload Active Payload Release D_Cleavage->D_Payload D_Target Cellular Target Engagement D_Payload->D_Target D_Bystander Bystander Effect D_Payload->D_Bystander Diffusion ND_ADC ADC Internalization ND_Endosome Endosomal Trafficking ND_ADC->ND_Endosome ND_Lysosome Lysosomal Fusion ND_Endosome->ND_Lysosome ND_Degradation Antibody Degradation ND_Lysosome->ND_Degradation Proteases ND_Payload Payload-Linker-Amino Acid Release ND_Degradation->ND_Payload ND_Target Cellular Target Engagement ND_Payload->ND_Target start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation1 Incubate overnight cell_seeding->incubation1 adc_treatment Treat with serial dilutions of ADC incubation1->adc_treatment incubation2 Incubate for 48-144 hours adc_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 1-4 hours mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis data_analysis->end start Start tumor_implantation Implant tumor cells subcutaneously in mice start->tumor_implantation end End tumor_growth Allow tumors to reach a specified volume tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization adc_administration Administer ADC intravenously randomization->adc_administration monitoring Monitor tumor volume and body weight adc_administration->monitoring endpoint Reach study endpoint monitoring->endpoint data_analysis Analyze tumor growth inhibition endpoint->data_analysis data_analysis->end

References

Performance Evaluation of 2-Hydroxyethyl Disulfide Mono-tosylate in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant of the therapeutic efficacy and safety profile of antibody-drug conjugates (ADCs). Among the various classes of cleavable linkers, those incorporating a disulfide bond have garnered significant attention due to their susceptibility to the reducing environment within target cells. This guide provides a comparative evaluation of the performance of 2-hydroxyethyl disulfide mono-tosylate, a heterobifunctional linker, in different buffer systems. The following sections detail its anticipated stability, cleavage kinetics, and experimental protocols for evaluation, alongside a comparison with alternative disulfide-based linkers.

Introduction to this compound

This compound is a versatile linker that features a terminal hydroxyl group for potential further modification and a tosylate group, which is an excellent leaving group for nucleophilic substitution.[1] The core of its functionality as a cleavable linker lies in the disulfide bond, which can be selectively cleaved by reducing agents prevalent in the intracellular environment, such as glutathione (B108866) (GSH).[2] This targeted release mechanism is designed to ensure the stability of the ADC in systemic circulation while enabling potent payload delivery within the target cell.[3]

Data Presentation: Comparative Performance in Various Buffer Systems

While specific experimental data for the performance of this compound across a range of buffer systems is not extensively available in the public domain, we can extrapolate its expected behavior based on the known chemistry of disulfide bonds and tosyl groups. The following tables present a hypothetical yet representative comparison of its stability and cleavage efficiency in commonly used buffer systems.

Table 1: Stability of this compound in Different pH Buffers

Buffer SystempHTemperature (°C)Half-life of Disulfide Bond (t½, hours)Notes
Phosphate-Buffered Saline (PBS)7.437> 100Expected to be highly stable at physiological pH, crucial for in vivo applications.[3][4]
Acetate (B1210297) Buffer5.037> 100Disulfide bond remains stable in moderately acidic conditions.
Tris Buffer8.537~72Increased rate of thiol-disulfide exchange may be observed at slightly alkaline pH.[5]
Glycine-HCl Buffer3.037> 100The tosylate ester bond may be susceptible to hydrolysis under strongly acidic conditions over extended periods.

Table 2: Cleavage Efficiency of this compound with Different Reducing Agents

Reducing Agent (Concentration)Buffer System (pH 7.4)Temperature (°C)Reaction Time for >90% Cleavage (minutes)Notes
Dithiothreitol (DTT, 10 mM)PBS25< 10DTT is a potent reducing agent commonly used for rapid disulfide bond cleavage in vitro.
Tris(2-carboxyethyl)phosphine (TCEP, 10 mM)PBS25< 5TCEP is a highly efficient and selective reducing agent, often faster than DTT.[6]
Glutathione (GSH, 5 mM)PBS3760 - 180GSH represents the physiological trigger for disulfide linker cleavage within the cell. The rate is expected to be slower than with DTT or TCEP.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of linker performance. The following are model protocols that can be adapted for the analysis of this compound.

Protocol 1: Evaluation of pH Stability
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a series of buffers (e.g., acetate pH 5.0, PBS pH 7.4, Tris pH 8.5) at the desired ionic strength.

  • Incubation: Add the stock solution of the linker to each buffer to a final concentration of 1 mM. Incubate the solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any potential reaction by adding a suitable agent or by rapid freezing.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of the parent compound.[8] A UV detector can be used to quantify the peak area corresponding to the intact linker.

  • Data Analysis: Plot the percentage of the remaining intact linker against time to determine the degradation kinetics and calculate the half-life at each pH.

Protocol 2: Disulfide Cleavage Assay
  • Preparation of Solutions: Prepare a stock solution of this compound. Prepare solutions of the reducing agents (DTT, TCEP, GSH) in the desired buffer (e.g., PBS, pH 7.4).

  • Reaction Initiation: Add the reducing agent to the linker solution to initiate the cleavage reaction. The final concentrations should be within the ranges specified in Table 2.

  • Time Points: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction by adding an alkylating agent such as N-ethylmaleimide (NEM) to cap any free thiols and prevent further reaction.

  • Analysis: Analyze the samples by RP-HPLC or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the cleavage products.[8][9]

  • Data Analysis: Plot the percentage of the cleaved linker against time to determine the cleavage kinetics for each reducing agent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stability pH Stability Assay cluster_cleavage Disulfide Cleavage Assay cluster_analysis Data Analysis prep_linker Prepare Stock Solution of This compound incubate_stability Incubate Linker in Buffers at 37°C prep_linker->incubate_stability initiate_cleavage Initiate Cleavage with Reducing Agents prep_linker->initiate_cleavage prep_buffers Prepare Buffer Systems (e.g., pH 5.0, 7.4, 8.5) prep_buffers->incubate_stability prep_reducers Prepare Reducing Agents (DTT, TCEP, GSH) prep_reducers->initiate_cleavage sample_stability Withdraw Aliquots at Time Points incubate_stability->sample_stability quench_stability Quench Reaction sample_stability->quench_stability analyze_stability Analyze by RP-HPLC quench_stability->analyze_stability analyze_data Determine Degradation Kinetics and Cleavage Efficiency analyze_stability->analyze_data sample_cleavage Withdraw Aliquots at Time Points initiate_cleavage->sample_cleavage quench_cleavage Quench with NEM sample_cleavage->quench_cleavage analyze_cleavage Analyze by RP-HPLC or LC-MS quench_cleavage->analyze_cleavage analyze_cleavage->analyze_data

Caption: Experimental workflow for evaluating the performance of this compound.

disulfide_cleavage cluster_linker Linker Structure cluster_reducing_agent Reducing Environment cluster_products Cleavage Products linker R1-S-S-R2-OTs (this compound) product1 R1-SH linker->product1 Thiol-Disulfide Exchange product2 HS-R2-OTs linker->product2 Reduction reducer 2 R'-SH (e.g., Glutathione) reducer->product1 reducer->product2 product3 R'-S-S-R' reducer->product3 Oxidation

References

Comparative Analysis of Reaction Products of 2-Hydroxyethyl Disulfide Mono-tosylate via Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical characterization of reaction products stemming from 2-hydroxyethyl disulfide mono-tosylate. This guide provides a comparative overview of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) for the analysis of these products, complete with experimental protocols and data interpretation.

This compound is a versatile reagent employed in bioconjugation and drug delivery, primarily due to its cleavable disulfide bond and the reactive tosylate leaving group. Its reactions with nucleophiles, particularly thiols such as cysteine and glutathione (B108866), are of significant interest in understanding the stability and mechanism of action of bioconjugates. This guide details the analytical methodologies for characterizing the products of these reactions.

Reaction Pathways of this compound

This compound can undergo two primary reaction pathways with thiol-containing nucleophiles (R-SH), such as cysteine or glutathione:

  • Thiol-Disulfide Exchange: The thiol group of the nucleophile attacks the disulfide bond, resulting in the formation of a new mixed disulfide and the release of 2-mercaptoethanol.

  • Nucleophilic Substitution: The nucleophile attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a thioether.

The expected products from these reactions with cysteine and glutathione are outlined in Table 1.

Reactant (Nucleophile)Reaction PathwayProduct NameMolecular FormulaExact Mass (Da)
CysteineThiol-Disulfide ExchangeS-(2-hydroxyethylthio)cysteineC₅H₁₁NO₃S₂197.0180
CysteineNucleophilic SubstitutionS-(2-(2-hydroxyethylthio)ethyl)cysteineC₇H₁₅NO₃S₂225.0493
GlutathioneThiol-Disulfide ExchangeGlutathione-S-S-2-hydroxyethanolC₁₂H₂₁N₃O₇S₂383.0821
GlutathioneNucleophilic SubstitutionS-(2-(2-hydroxyethylthio)ethyl)glutathioneC₁₄H₂₅N₃O₇S₂427.1134

Table 1: Potential Reaction Products of this compound with Cysteine and Glutathione.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of the reaction products.

Experimental Protocol: LC-MS
  • Chromatography: Reverse-phase chromatography is typically employed.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Scan Range: m/z 100-1000.

    • Fragmentation: Collision-induced dissociation (CID) for tandem MS (MS/MS) analysis.

Data Interpretation and Expected Fragmentation

The primary diagnostic ions for the reaction products are their protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. A key fragmentation pathway for S-alkylated cysteine and glutathione derivatives is the cleavage of the C-S bond.

ProductExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
S-(2-hydroxyethylthio)cysteine198.0258Cleavage of the S-S bond; loss of the 2-hydroxyethylthio group.
S-(2-(2-hydroxyethylthio)ethyl)cysteine226.0571Cleavage of the C-S bond adjacent to the cysteine backbone.
Glutathione-S-S-2-hydroxyethanol384.0899Cleavage of the S-S bond; fragmentation of the glutathione backbone.
S-(2-(2-hydroxyethylthio)ethyl)glutathione428.1212Cleavage of the C-S bond adjacent to the glutathione backbone.

Table 2: Expected Mass Spectrometry Data for Reaction Products.

Alternative Analytical Methods

While mass spectrometry is highly sensitive and specific, other techniques can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the reaction products.

  • Solvent: Deuterium oxide (D₂O).

  • Concentration: 1-5 mg/mL.

  • Instrument: 400 MHz or higher.

  • Reference: Internal standard (e.g., TSP or DSS).

The formation of new C-S or S-S bonds will result in characteristic shifts in the ¹H NMR spectrum. For example, the methylene (B1212753) protons adjacent to the sulfur atoms will have distinct chemical shifts. While specific data for these exact products is scarce in the literature, data for similar S-alkylated cysteine derivatives can be used for comparison.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection can be used to monitor the progress of the reaction and quantify the products.

  • Chromatography: Same as for LC-MS.

  • Detection: UV detector at a wavelength of 214 nm (for peptide bonds) and 254 nm (for the tosyl group).

By monitoring the disappearance of the starting material (this compound) and the appearance of new peaks corresponding to the products, the reaction kinetics can be studied. The retention times of the products will differ based on their polarity.

Comparison of Analytical Methods

FeatureMass SpectrometryNMR SpectroscopyHPLC-UV
Sensitivity Very HighLowModerate
Specificity Very HighHighModerate
Structural Information Molecular weight and fragmentationDetailed connectivityRetention time (limited)
Quantitative Analysis Yes (with standards)Yes (with standards)Yes (with standards)
Sample Requirement Low (µg-ng)High (mg)Moderate (µg)

Table 3: Comparison of Analytical Techniques.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the reaction pathways.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation reagent 2-Hydroxyethyl Disulfide Mono-tosylate reaction_mixture Reaction Mixture reagent->reaction_mixture nucleophile Cysteine or Glutathione nucleophile->reaction_mixture lcms LC-MS Analysis reaction_mixture->lcms Inject nmr NMR Analysis reaction_mixture->nmr Prepare Sample hplc HPLC-UV Analysis reaction_mixture->hplc Inject ms_data Mass Spectra & Fragmentation lcms->ms_data nmr_data Chemical Shifts & Structure nmr->nmr_data hplc_data Chromatograms & Quantification hplc->hplc_data

Figure 1: General experimental workflow for the analysis of reaction products.

reaction_pathways cluster_products Reaction Products reagent 2-Hydroxyethyl Disulfide Mono-tosylate disulfide_exchange Thiol-Disulfide Exchange Product (Mixed Disulfide) reagent->disulfide_exchange Thiol-Disulfide Exchange nucleophilic_substitution Nucleophilic Substitution Product (Thioether) reagent->nucleophilic_substitution Nucleophilic Substitution nucleophile R-SH (Cysteine or Glutathione) nucleophile->disulfide_exchange nucleophile->nucleophilic_substitution

Figure 2: Reaction pathways of this compound with a thiol nucleophile.

The Critical Role of Disulfide Linkers in Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a pivotal decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, disulfide linkers have garnered significant attention due to their susceptibility to the reducing environment within tumor cells, facilitating selective payload release. This guide provides an objective comparison of the performance of ADCs synthesized with different disulfide linkers, supported by experimental data, to aid in the rational design of next-generation targeted cancer therapies.

The efficacy of an ADC is intricately linked to the stability of its linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell. Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream to trigger this release.[1][2][3] However, not all disulfide linkers are created equal. Factors such as steric hindrance and hydrophilicity can significantly impact an ADC's therapeutic index. This guide delves into a comparative analysis of commonly used disulfide linkers, including SPP, SPDB, and sulfo-SPDB, as well as innovative disulfide re-bridging technologies.

Comparative Efficacy of ADCs with Different Disulfide Linkers

The in vitro cytotoxicity and in vivo antitumor activity of ADCs are critical measures of their efficacy. The following tables summarize quantitative data from studies comparing ADCs synthesized with various disulfide linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, showcases the cytotoxic activity of various disulfide-linked ADCs against different cancer cell lines.

Antibody-PayloadLinkerCell LineIC50 (ng/mL)Reference
Trastuzumab-ThailanstatinDisulfideN8713 - 43[4]
Trastuzumab-ThailanstatinDisulfideBT47413 - 43[4]
Trastuzumab-ThailanstatinDisulfideHCC1954< 173[4]
Trastuzumab-Thailanstatin (High DAR >3.5)DisulfideMDA-MB-361-DYT225 - 80[4]
Trastuzumab-Thailanstatin (Low DAR <3.5)DisulfideMDA-MB-361-DYT21500 - 60000[4]
cMet Hemiasterlin ADCVCitEBC-10.03[5]
cMet Hemiasterlin ADCVAEBC-10.02[5]
cMet Hemiasterlin ADCVKEBC-10.02[5]
cMet Hemiasterlin ADCFKEBC-10.02[5]
cMet Hemiasterlin ADCKEBC-10.02[5]
cMet Hemiasterlin ADCGGFGEBC-10.02[5]
Palivizumab Hemiasterlin ADCVCitEBC-1>60[5]
Palivizumab Hemiasterlin ADCVAEBC-1>60[5]
Palivizumab Hemiasterlin ADCVKEBC-110[5]
Palivizumab Hemiasterlin ADCFKEBC-14.0[5]
Palivizumab Hemiasterlin ADCKEBC-1>60[5]
Palivizumab Hemiasterlin ADCGGFGEBC-116[5]

Note: The IC50 values are presented as reported in the respective studies and may vary based on experimental conditions.

In Vivo Efficacy

The ultimate test of an ADC's effectiveness lies in its ability to control tumor growth in vivo. The following table summarizes data from xenograft studies comparing the antitumor activity of ADCs with different disulfide linkers. A key finding from multiple studies is that disulfide-linked conjugates often exhibit superior in vivo efficacy compared to their non-cleavable thioether-linked counterparts, which is attributed to the bystander killing effect of the released, cell-permeable payload.[1][2]

Antibody-PayloadLinker TypeXenograft ModelOutcomeReference
huC242-MaytansinoidDisulfide (SPDB-DM4)Human colon cancerBest efficacy among a panel of disulfide linkers[1]
huC242-MaytansinoidDisulfide (less hindered)Human colon cancerLess efficacious than SPDB-DM4[1]
huC242-MaytansinoidThioether (non-cleavable)Human colon cancerMarginal activity[1]
Trastuzumab-PBDUnhindered Disulfide (SG3231)HER2+ Fo5 mammary tumorDose-dependent tumor growth inhibition[6]
Trastuzumab-PBDMethyl Disulfide (SG3451)HER2+ Fo5 mammary tumorDose-dependent tumor growth inhibition[6]
cAC10-CamptothecinDisulfideL540cy HD modelDose-dependent tumor growth inhibition[7]
cAC10-CamptothecinDisulfideL428 HD model (CD30-low)Antitumor activity observed[7]
cAC10-CamptothecinDisulfideKarpas 299/Karpas BVR bystander modelDemonstrated bystander killing activity[7]

The Influence of Linker Stability

The stability of the disulfide linker in the bloodstream is a critical determinant of an ADC's therapeutic window. Premature release of the cytotoxic payload can lead to off-target toxicity. Steric hindrance around the disulfide bond has been shown to enhance plasma stability.[1][8]

Linker FeatureImpact on StabilityReference
Increased Steric Hindrance (e.g., methyl groups near the disulfide bond)Increased plasma stability[1][8]
Decreased Steric HindranceDecreased plasma stability[1]

The Bystander Effect: A Key Advantage of Cleavable Disulfide Linkers

A significant advantage of many cleavable linkers, including disulfide linkers, is their ability to induce a "bystander effect."[9][10][11] This phenomenon occurs when the released, cell-permeable cytotoxic payload diffuses out of the target cancer cell and kills neighboring, antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. In contrast, the metabolites of non-cleavable linkers are often charged and cell-impermeable, thus lacking a significant bystander effect.[2][3]

Innovations in Disulfide Linker Technology: Disulfide Re-bridging

Traditional methods of conjugating drugs to cysteine residues can result in heterogeneous ADC populations with varying drug-to-antibody ratios (DARs). To address this, disulfide re-bridging technologies have emerged. These methods utilize reagents that reconnect the native interchain disulfide bonds of an antibody while simultaneously attaching the payload.[12][13][14][15][16][17] This approach leads to more homogeneous ADCs with a defined DAR, which can improve their pharmacokinetic properties and therapeutic index. One such innovative approach involves the use of Tetra-divinylpyrimidine (TetraDVP) linkers, which can simultaneously re-bridge all four interchain disulfides of an IgG1 antibody.[16][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols used to evaluate the efficacy of ADCs with different disulfide linkers.

ADC Synthesis via Disulfide Linkage (General Protocol)

The synthesis of ADCs with disulfide linkers typically involves a two-step process:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This exposes the reactive thiol groups of the cysteine residues.

  • Conjugation: The linker-payload, containing a thiol-reactive group (e.g., a pyridyldithio moiety), is then added to the reduced antibody. The reactive group on the linker forms a disulfide bond with the free thiol on the antibody, creating the ADC.

The resulting ADC is then purified to remove unconjugated antibody, linker-payload, and other impurities.

In Vitro Cytotoxicity Assay

In vitro cytotoxicity is commonly assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.[21]

  • Cell Seeding: Cancer cell lines (both antigen-positive and antigen-negative controls) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are then treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified period (e.g., 72-96 hours).

  • Viability Assessment: A viability reagent (e.g., MTT) is added to the wells. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

The antitumor efficacy of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.[1][6][7]

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and administered the ADC, vehicle control, or other control antibodies intravenously.

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.

  • Efficacy Evaluation: The antitumor activity is assessed by comparing the tumor growth in the ADC-treated groups to the control groups.

Plasma Stability Assay

The stability of an ADC in plasma is often evaluated using liquid chromatography-mass spectrometry (LC-MS).[22][23][24][25][26]

  • Incubation: The ADC is incubated in plasma (e.g., human or mouse) at 37°C for various time points.

  • Sample Preparation: At each time point, an aliquot of the plasma is taken, and the ADC is captured, often using protein A beads.

  • LC-MS Analysis: The captured ADC is then analyzed by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.

Bystander Killing Assay (Co-culture Method)

The bystander effect can be assessed in vitro using a co-culture system.[9][10][11]

  • Cell Labeling: The antigen-negative cell line is labeled with a fluorescent marker (e.g., GFP).

  • Co-culture: The fluorescently labeled antigen-negative cells are co-cultured with unlabeled antigen-positive cells at a defined ratio.

  • ADC Treatment: The co-culture is treated with the ADC.

  • Viability Analysis: After a set incubation period, the viability of the antigen-negative cells is determined using flow cytometry or fluorescence microscopy, gating on the fluorescently labeled population. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Glutathione) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an ADC with a cleavable disulfide linker.

Disulfide_Linker_Comparison cluster_traditional Traditional Disulfide Linkers cluster_advanced Advanced Disulfide Linkers SPP SPP (Less Hindered) Lower Plasma Stability Lower Plasma Stability SPP->Lower Plasma Stability SPDB SPDB (More Hindered) Higher Plasma Stability Higher Plasma Stability SPDB->Higher Plasma Stability Sulfo_SPDB Sulfo-SPDB (Hydrophilic) Improved Hydrophilicity Improved Hydrophilicity Sulfo_SPDB->Improved Hydrophilicity Rebridging Disulfide Re-bridging (e.g., TetraDVP) Homogeneous DAR Homogeneous DAR Rebridging->Homogeneous DAR Improved Stability Improved Stability Rebridging->Improved Stability

Caption: Comparison of different disulfide linker technologies for ADCs.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Efficacy Evaluation Reduction Antibody Reduction Conjugation Linker-Payload Conjugation Reduction->Conjugation Purification Purification Conjugation->Purification InVitro In Vitro Cytotoxicity (IC50) Purification->InVitro InVivo In Vivo Xenograft (Tumor Growth Inhibition) Purification->InVivo Stability Plasma Stability (DAR over time) Purification->Stability Bystander Bystander Effect (Co-culture assay) Purification->Bystander

Caption: General experimental workflow for ADC synthesis and efficacy evaluation.

References

A Head-to-Head Comparison: 2-Hydroxyethyl Disulfide Mono-tosylate vs. SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability, release mechanism, and ultimately, the therapeutic efficacy and safety of the conjugate. This guide provides an objective comparison of two prominent linker types: the cleavable 2-hydroxyethyl disulfide mono-tosylate and the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

This comparison delves into their chemical properties, mechanisms of action, and performance characteristics, supported by experimental data and detailed protocols to aid in the rational selection of the optimal linker for your research and development needs.

Introduction to the Linkers

This compound is a heterobifunctional crosslinker featuring a disulfide bond, a terminal hydroxyl group, and a tosylate group.[1][2] The disulfide bond is the key functional element, designed to be cleaved in the reducing intracellular environment, enabling the controlled release of a conjugated payload.[3][4] The tosylate acts as a good leaving group for reaction with nucleophiles, while the hydroxyl group can be used for further modifications.[2]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable heterobifunctional crosslinker.[5] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues on proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (like cysteine residues).[5] The resulting thioether bond is highly stable, meaning the payload is only released upon complete degradation of the antibody within the lysosome.[6][7]

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Cleavability Cleavable (Redox-sensitive disulfide bond)Non-cleavable (Stable thioether bond)
Release Mechanism Reduction of the disulfide bond in the high glutathione (B108866) environment of the cell.[4]Proteolytic degradation of the antibody in the lysosome.[6]
Primary Reactive Groups Tosylate (leaving group for nucleophilic substitution), HydroxylNHS Ester (amine-reactive), Maleimide (thiol-reactive)[5]
Bond Formed with Payload Disulfide bondThioether bond
Bystander Effect Capable of inducing a bystander effect due to the release of a diffusible payload.[3][]Generally, a minimal or no bystander effect as the payload is released with a charged amino acid residue.[4][]
Plasma Stability Generally considered to have lower plasma stability compared to non-cleavable linkers, though this can be modulated by steric hindrance.[10]High plasma stability due to the robust thioether bond.[6]
Therapeutic Window Can be potent but may have a narrower therapeutic window due to potential premature drug release.Often provides a wider therapeutic window due to enhanced stability and lower off-target toxicity.[11]

Delving Deeper: Performance and Applications

The fundamental difference in cleavability between these two linkers drives their distinct performance characteristics and suitability for different therapeutic strategies.

Stability in Circulation

The stability of the linker in systemic circulation is paramount to minimize off-target toxicity and ensure the bioconjugate reaches its intended target intact.

  • SMCC: The thioether bond formed by the maleimide group of SMCC is exceptionally stable, leading to high plasma stability for the ADC.[6] This stability is a key advantage, reducing the premature release of the cytotoxic payload and contributing to a better safety profile.[11]

  • This compound: Disulfide linkers are inherently more susceptible to cleavage in the bloodstream compared to thioether bonds, primarily through thiol-disulfide exchange with circulating thiols like albumin.[10] However, the stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to slow down the rate of reduction.[5]

Mechanism of Payload Release

The mechanism of drug release dictates the site of action and the potential for bystander killing.

  • This compound: This linker leverages the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm. The high concentration of glutathione (GSH) inside cells rapidly reduces the disulfide bond, releasing the payload.[4]

  • SMCC: With a non-cleavable linker like SMCC, the release of the payload is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[6] This results in the release of the payload still attached to the linker and an amino acid residue.

The Bystander Effect

The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial consideration for treating heterogeneous tumors.

  • This compound: Because the payload is released in its native, often cell-permeable form, disulfide-linked ADCs can induce a potent bystander effect.[3][] The released drug can diffuse out of the target cell and kill adjacent cancer cells that may not express the target antigen.

  • SMCC: The payload released from an SMCC-linked ADC is attached to an amino acid, which is typically charged and less membrane-permeable. This significantly limits the bystander effect, making these ADCs more suitable for tumors with uniform antigen expression.[4][]

Experimental Data Summary

While direct head-to-head studies of this compound versus SMCC are limited in the public domain, a wealth of data exists comparing the broader classes of cleavable disulfide and non-cleavable thioether linkers.

ParameterDisulfide Linkers (Representative Data)Thioether Linkers (SMCC - Representative Data)Reference
In Vitro Plasma Stability (Half-life) Variable, can be engineered from hours to days. Sterically hindered versions show improved stability.Generally high, often > 7 days.[5]
In Vivo Tumor Metabolites Free, active payload (e.g., DM1, DM4) and S-methylated metabolites.Payload attached to linker and an amino acid (e.g., lysine-SMCC-DM1).[2]
Cytotoxicity of Tumor Metabolites Lipophilic metabolites are highly potent and cell-permeable.Hydrophilic metabolites have significantly lower extracellular cytotoxicity.[2]
In Vivo Efficacy Often show superior efficacy in xenograft models, attributed to the bystander effect.Can be highly effective, particularly with homogenous antigen expression.[2]

Experimental Protocols

Conjugation of a Payload to an Antibody using SMCC Linker

This protocol describes a typical two-step conjugation process.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)

  • SMCC linker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting columns

  • Reaction buffers (e.g., phosphate (B84403) buffer, pH 6.5-7.0 for maleimide reaction)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0).

  • Payload Preparation: If the payload contains disulfide bonds, reduce them to free thiols using a reducing agent like TCEP. If DTT is used, it must be removed before the conjugation step.

  • Conjugation of Payload to Activated Antibody:

    • Add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the ADC: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unreacted payload and other small molecules.

Representative Protocol for Conjugation using a Disulfide Linker (e.g., SPDP)

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Desalting columns

  • Reaction buffers

Procedure:

  • Antibody Preparation: As with the SMCC protocol, ensure the antibody is in an amine-free buffer.

  • SPDP Activation of Antibody:

    • Dissolve SPDP in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20 mM).

    • Add a 20-fold molar excess of the SPDP stock solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SPDP: Remove unreacted SPDP using a desalting column equilibrated with PBS.

  • Conjugation of Thiol-containing Payload:

    • Add the thiol-containing payload to the pyridyldithiol-activated antibody.

    • The reaction proceeds via disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the reaction progress.

    • Incubate for 1-2 hours at room temperature.

  • Purification of the ADC: Purify the ADC using size-exclusion chromatography or dialysis.

Visualizing the Pathways

Payload Release Mechanisms cluster_0 This compound (Cleavable) cluster_1 SMCC (Non-Cleavable) ADC_disulfide ADC with Disulfide Linker in Circulation Internalization_disulfide Internalization into Target Cell ADC_disulfide->Internalization_disulfide GSH High Intracellular Glutathione (GSH) Internalization_disulfide->GSH Encounters reducing environment Cleavage Disulfide Bond Cleavage GSH->Cleavage Payload_Release_disulfide Released, Active Payload Cleavage->Payload_Release_disulfide Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_disulfide->Bystander_Effect ADC_smcc ADC with SMCC Linker in Circulation Internalization_smcc Internalization into Target Cell ADC_smcc->Internalization_smcc Lysosome Trafficking to Lysosome Internalization_smcc->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release_smcc Released Payload- Linker-Amino Acid Degradation->Payload_Release_smcc No_Bystander Minimal/No Bystander Effect Payload_Release_smcc->No_Bystander

Caption: Comparison of payload release from cleavable and non-cleavable linkers.

General Experimental Workflow for ADC Synthesis start Start antibody_prep Antibody Preparation start->antibody_prep linker_activation Linker Activation of Antibody antibody_prep->linker_activation purification1 Purification (Removal of excess linker) linker_activation->purification1 conjugation Conjugation Reaction purification1->conjugation payload_prep Payload Preparation payload_prep->conjugation purification2 Final Purification of ADC conjugation->purification2 end Characterized ADC purification2->end

Caption: A generalized workflow for the synthesis of antibody-drug conjugates.

Conclusion: Making the Right Choice

The selection between this compound and SMCC linkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired therapeutic outcome and the biological context of the target.

Choose this compound (or other disulfide linkers) when:

  • A bystander effect is desired to address tumor heterogeneity.

  • The payload is highly potent and rapid, intracellular release is advantageous.

  • The lower plasma stability can be tolerated or mitigated through linker engineering.

Choose SMCC (or other non-cleavable linkers) when:

  • High plasma stability and a wider therapeutic window are paramount.

  • The target antigen is homogenously expressed on the tumor cell population.

  • Minimizing off-target toxicity is the primary concern.

  • A bystander effect is not required or is undesirable.

By carefully considering the trade-offs between stability, payload release mechanism, and the desired biological effect, researchers can make an informed decision to design and develop more effective and safer bioconjugate therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 2-hydroxyethyl disulfide mono-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-hydroxyethyl disulfide mono-tosylate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment

Primary Hazards:

  • Toxicity: Toxic if swallowed or in contact with skin.[1][2][3]

  • Eye Damage: Causes serious eye irritation and may result in permanent eye damage.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3]

  • Organ Damage: May cause damage to organs (such as the kidney and liver) through prolonged or repeated exposure if swallowed.[1][3]

Quantitative Data Summary

ParameterValueReference
Chemical Formula C4H10O2S2[3]
Molecular Weight 154.25 g/mol [4]
Appearance After melting, clear yellow solid or liquid.[2]
Boiling Point 158-163 °C at 3.5 mmHg[4]
Melting Point 25-27 °C[4]
Density 1.261 g/mL at 25 °C[4]
Flash Point 112 °C (233.6 °F) - closed cup[4]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Always handle this compound in a properly functioning chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[2]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

3. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][5]

  • Wash hands thoroughly after handling.[1][2]

  • If the compound is solid at room temperature, it may be gently warmed in a water bath to liquefy it before use.[4]

4. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • If a spill occurs, soak it up with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[1][5]

2. Waste Disposal:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Do not flush the material into surface water or a sanitary sewer system.[5]

  • Contaminated clothing should be washed before reuse.[3]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Measures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_setup Prepare Equipment and Reagents prep_hood->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed with caution handle_reaction Perform Reaction handle_weigh->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_waste Collect Waste in Labeled Container cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EH&S cleanup_decon->cleanup_dispose safety_eyewash Eyewash/Safety Shower Accessible safety_spill Spill Kit Available

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxyethyl disulfide mono-Tosylate
Reactant of Route 2
Reactant of Route 2
2-hydroxyethyl disulfide mono-Tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.